molecular formula C46H84NO11P B15575662 Dope-GA

Dope-GA

Número de catálogo: B15575662
Peso molecular: 858.1 g/mol
Clave InChI: CSYWTOSHKUIHLT-PLQHGIRQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dope-GA is a useful research compound. Its molecular formula is C46H84NO11P and its molecular weight is 858.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C46H84NO11P

Peso molecular

858.1 g/mol

Nombre IUPAC

5-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C46H84NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-45(51)55-40-42(41-57-59(53,54)56-39-38-47-43(48)34-33-35-44(49)50)58-46(52)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,42H,3-16,21-41H2,1-2H3,(H,47,48)(H,49,50)(H,53,54)/b19-17-,20-18-/t42-/m1/s1

Clave InChI

CSYWTOSHKUIHLT-PLQHGIRQSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to DOPE-GA: A Fusogenic Helper Lipid for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl), commonly known as DOPE-GA. It is a crucial fusogenic helper lipid extensively utilized in the formulation of liposomal drug delivery systems. This document details its chemical structure, physicochemical properties, and its fundamental role in facilitating the endosomal escape of encapsulated therapeutic agents. Detailed experimental protocols for the preparation and characterization of this compound-containing liposomes are provided, along with a summary of key quantitative data. Furthermore, this guide illustrates the mechanism of action of this compound through a signaling pathway diagram, offering valuable insights for researchers, scientists, and professionals engaged in the field of drug development and nanomedicine.

Introduction

Liposomal technologies have revolutionized the landscape of drug delivery, offering a versatile platform for the targeted and controlled release of therapeutic agents. The efficacy of these systems is critically dependent on the composition of the lipid bilayer. Helper lipids are essential components that modulate the stability, fluidity, and biological activity of liposomes. Among these, fusogenic lipids play a pivotal role in overcoming one of the most significant barriers to intracellular drug delivery: endosomal entrapment.

This compound, a derivative of the well-characterized lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), has emerged as a key player in this domain. Its unique molecular geometry and pH-sensitive properties make it an invaluable tool for designing intelligent drug carriers that can efficiently deliver their payload to the cytoplasm of target cells.

Chemical Structure and Physicochemical Properties

This compound is an anionic derivative of the neutral phospholipid DOPE. The addition of a glutaryl group to the ethanolamine (B43304) headgroup imparts a negative charge and distinct physicochemical characteristics.

Chemical Name: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) Synonyms: this compound, 18:1 Glutaryl PE CAS Number: 228706-30-7[1] Chemical Formula: C46H84NO11P[1] Molecular Weight: 858.13 g/mol [1]

Chemical Structure:

this compound Chemical Structure

(Image Source: MedChemExpress)

Physicochemical Properties of this compound Containing Liposomes:

The incorporation of this compound into liposomal formulations significantly influences their physical and chemical attributes. These properties are critical for the in vitro and in vivo performance of the drug delivery system.

PropertyTypical Value RangeSignificance in Drug DeliveryReferences
Particle Size 100 - 200 nmInfluences circulation time, biodistribution, and cellular uptake. Nanoparticles in this range can exploit the enhanced permeability and retention (EPR) effect for tumor targeting.[2]
Polydispersity Index (PDI) < 0.2A measure of the size distribution homogeneity. A low PDI is indicative of a monodisperse and stable formulation.[2]
Zeta Potential -20 to -50 mVThe surface charge of the liposomes. A negative zeta potential can influence stability in biological fluids and interactions with cell membranes.[3]
Encapsulation Efficiency > 80%The percentage of the drug that is successfully entrapped within the liposomes. High encapsulation efficiency is crucial for therapeutic efficacy and cost-effectiveness.[3]
Phase Transition Temperature (Tm) Varies with formulationThe temperature at which the lipid bilayer transitions from a gel to a liquid crystalline phase. This affects membrane fluidity and drug release.

Mechanism of Action: The Fusogenic Role of this compound in Endosomal Escape

The primary function of this compound in drug delivery is to facilitate the release of encapsulated cargo from the endosome into the cytoplasm, a process known as endosomal escape. This is achieved through its inherent fusogenic properties, which are derived from its unique molecular shape.

Unlike cylindrical phospholipids (B1166683) such as phosphatidylcholine (PC) that form stable bilayers, DOPE and its derivatives have a smaller headgroup relative to their hydrophobic tails, resulting in an "inverted cone" shape. This molecular geometry favors the formation of non-bilayer lipid structures, particularly the inverted hexagonal (HII) phase.

The mechanism can be summarized in the following steps:

  • Cellular Uptake: Liposomes containing this compound are typically taken up by cells through endocytosis, a process where the cell membrane engulfs the liposome (B1194612), forming an endosome.

  • Endosomal Acidification: As the endosome matures, its internal pH drops from neutral to acidic (pH 5-6).

  • Protonation and Destabilization: The carboxyl group of the glutaryl moiety on this compound can become protonated in the acidic environment of the late endosome. This neutralizes the negative charge and can further promote the transition to the HII phase.

  • Membrane Fusion: The propensity of this compound to form the HII phase destabilizes the endosomal membrane, leading to fusion between the liposomal and endosomal membranes.

  • Cytoplasmic Drug Release: This fusion event creates a pore or disrupts the endosomal membrane, allowing the encapsulated drug to be released into the cytoplasm, where it can reach its therapeutic target.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (pH 5-6) Liposome This compound Liposome (Stable Bilayer) Endocytosed_Liposome Endocytosed Liposome Liposome->Endocytosed_Liposome Endocytosis HII_Phase This compound promotes HII phase transition Endocytosed_Liposome->HII_Phase Acidification Membrane_Fusion Fusion of Liposomal and Endosomal Membranes HII_Phase->Membrane_Fusion Membrane Destabilization Drug_Release Drug Release Membrane_Fusion->Drug_Release Cytoplasm Cytoplasm Drug_Release->Cytoplasm

Caption: Mechanism of this compound-mediated endosomal escape.

Experimental Protocols

Preparation of this compound Containing Liposomes by Thin-Film Hydration

This protocol describes a standard method for the preparation of unilamellar liposomes containing this compound.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (this compound)

  • Co-lipid(s) (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), Cholesterol)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve this compound and other lipids in chloroform in a round-bottom flask at the desired molar ratio.

  • Thin-Film Formation: Remove the chloroform using a rotary evaporator under reduced pressure. A thin, uniform lipid film will form on the inner surface of the flask. To ensure complete removal of the solvent, the flask can be placed under high vacuum for at least 2 hours.

  • Hydration: Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs). The hydration temperature should be above the phase transition temperature of the lipids.

  • Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a liposome extruder. This process is typically repeated 10-20 times to ensure a homogenous size distribution.

  • Purification: Unencapsulated drug or other components can be removed by methods such as size exclusion chromatography or dialysis.

Characterization of Liposomes

Particle Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the liposome suspension in the hydration buffer and measure the particle size and PDI using a DLS instrument.

Zeta Potential:

  • Method: Laser Doppler Velocimetry

  • Procedure: Dilute the liposome suspension in an appropriate low ionic strength buffer and measure the electrophoretic mobility to determine the zeta potential.

Encapsulation Efficiency:

  • Method: Varies depending on the encapsulated drug (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, HPLC).

  • Procedure:

    • Separate the unencapsulated drug from the liposomes using techniques like size exclusion chromatography or ultracentrifugation.

    • Lyse the liposomes to release the encapsulated drug (e.g., using a detergent like Triton X-100).

    • Quantify the amount of drug in the liposomal fraction and the total amount of drug used.

    • Calculate the encapsulation efficiency using the formula: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Quantitative Data Summary

The following table summarizes representative quantitative data for liposomal formulations incorporating DOPE or its derivatives, highlighting their performance in drug delivery applications.

FormulationCo-Lipid(s)Molar RatioParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)In Vitro Drug Release (at pH 5.5, 24h)In Vivo Tumor Accumulation (%ID/g)References
DOPE:CHEMSCHEMS6:4~165< 0.2Negative> 85 (Doxorubicin)~60%Not Reported[3]
DOTAP:DOPEDOTAP1:1~150~0.2+35 to +45> 90 (Nucleic Acids)Not ApplicableNot Reported[4]
This compound basedVariesVaries100-200< 0.2-20 to -50VariespH-dependentEnhanced due to EPR effect[1][2]

%ID/g: Percentage of injected dose per gram of tissue.

Conclusion

This compound is a highly valuable tool in the design of advanced liposomal drug delivery systems. Its unique fusogenic properties, conferred by its inverted cone molecular shape, are instrumental in overcoming the endosomal barrier and ensuring efficient cytoplasmic delivery of therapeutic agents. The ability to modulate the physicochemical properties and biological performance of liposomes by incorporating this compound underscores its importance in the development of next-generation nanomedicines. This guide provides a foundational understanding and practical protocols for the utilization of this compound, empowering researchers to harness its full potential in their drug delivery research.

References

An In-depth Technical Guide to the Synthesis and Characterization of Dope-GA (Dopamine-Gallic Acid Conjugate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of Dope-GA, a novel conjugate of dopamine (B1211576) and gallic acid. This document is intended to serve as a core resource for researchers and professionals in the fields of medicinal chemistry, neuropharmacology, and drug development.

Introduction

This compound is a synthetic conjugate designed to leverage the synergistic neuroprotective and antioxidant properties of its constituent molecules: dopamine and gallic acid. Dopamine is a critical neurotransmitter, and its deficiency is a hallmark of Parkinson's disease.[1][2] Gallic acid, a naturally occurring phenolic compound, is a potent antioxidant with demonstrated neuroprotective effects against oxidative stress.[3][4][5] The conjugation of these two molecules aims to create a novel therapeutic agent with enhanced biological activity and potentially improved pharmacokinetic properties for the treatment of neurodegenerative diseases.

Synthesis of this compound

The synthesis of this compound is proposed via a multi-step process involving the protection of reactive functional groups, amide bond formation, and subsequent deprotection to yield the final conjugate.

Materials: Dopamine hydrochloride, gallic acid, (Boc)₂O, DCC (N,N'-Dicyclohexylcarbodiimide), HOBt (Hydroxybenzotriazole), trifluoroacetic acid (TFA), dichloromethane (B109758) (DCM), dimethylformamide (DMF), ethyl acetate (B1210297), sodium bicarbonate, magnesium sulfate (B86663), and deionized water.

Step 1: Protection of Dopamine

  • Dissolve dopamine hydrochloride in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to neutralize the hydrochloride and basify the solution.

  • Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and stir at room temperature for 12 hours to protect the amine group.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain Boc-dopamine.

Step 2: Amide Coupling

  • Dissolve gallic acid, Boc-dopamine, and HOBt in anhydrous DMF.

  • Cool the mixture to 0°C and add DCC.

  • Stir the reaction mixture at 0°C for 2 hours and then at room temperature for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the protected this compound conjugate.

Step 3: Deprotection

  • Dissolve the protected this compound conjugate in dichloromethane.

  • Add trifluoroacetic acid (TFA) dropwise at 0°C.

  • Stir the mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final this compound conjugate.[6][7]

G cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection & Purification Dopamine_HCl Dopamine HCl Boc_Dopamine Boc-Dopamine Dopamine_HCl->Boc_Dopamine (Boc)₂O, NaHCO₃ Protected_Dope_GA Protected this compound Boc_Dopamine->Protected_Dope_GA Gallic_Acid Gallic Acid Gallic_Acid->Protected_Dope_GA DCC, HOBt, DMF Final_Dope_GA This compound Protected_Dope_GA->Final_Dope_GA TFA, DCM Purification HPLC Purification Final_Dope_GA->Purification

Synthesis workflow for this compound.

Characterization of this compound

The successful synthesis and purity of this compound are confirmed through a suite of analytical techniques.

Technique Parameter Expected Result
¹H NMR Chemical Shift (ppm)Peaks corresponding to protons of both dopamine and gallic acid moieties.
¹³C NMR Chemical Shift (ppm)Resonances for all unique carbon atoms in the conjugate.
Mass Spec (ESI-MS) m/zMolecular ion peak corresponding to the calculated mass of this compound.
FTIR Wavenumber (cm⁻¹)Characteristic peaks for O-H, N-H, C=O (amide), and aromatic C-H bonds.
HPLC Retention Time (min)A single, sharp peak indicating high purity.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[8][9][10]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 10 µg/mL.[11]

    • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.[12][13]

    • Acquire the mass spectrum in positive or negative ion mode.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare a KBr pellet containing a small amount of this compound or place a drop of concentrated solution on a diamond ATR crystal.[14][15][16]

    • Record the FTIR spectrum over a range of 4000-400 cm⁻¹.[14][15][16]

  • High-Performance Liquid Chromatography (HPLC):

    • Dissolve this compound in the mobile phase to a known concentration.

    • Inject the sample into a reverse-phase C18 column.[6][7]

    • Elute with a gradient of water and acetonitrile (B52724) containing 0.1% formic acid.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm).

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_results Confirmation Synthesized_Product Synthesized this compound NMR NMR Synthesized_Product->NMR MS Mass Spec Synthesized_Product->MS FTIR FTIR Synthesized_Product->FTIR HPLC HPLC Synthesized_Product->HPLC Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed FTIR->Structure_Confirmed Purity_Confirmed Purity >95% HPLC->Purity_Confirmed

Characterization workflow for this compound.

Physicochemical and Biological Properties

The physicochemical and biological properties of this compound are critical for its development as a therapeutic agent.

Property Method Expected Outcome
Solubility UV-Vis SpectroscopySoluble in aqueous buffers and polar organic solvents.
LogP Shake-flask methodValue indicating potential for blood-brain barrier permeability.
Stability HPLCStable at physiological pH and temperature for a defined period.
Property Assay Expected Outcome
Antioxidant Activity DPPH or ABTS assayPotent radical scavenging activity.[17][18][19]
Neuroprotection Cell-based assay (e.g., SH-SY5Y cells with 6-OHDA)Protection of neuronal cells from oxidative stress-induced apoptosis.[5]
Receptor Binding Radioligand binding assayAffinity for dopamine receptors.

Potential Signaling Pathways and Mechanism of Action

This compound is hypothesized to exert its neuroprotective effects through multiple signaling pathways. As a dopamine analog, it may interact with dopamine receptors, while the gallic acid moiety provides potent antioxidant and anti-inflammatory actions.[1][3][[“]]

A potential mechanism involves the activation of pro-survival pathways and the inhibition of apoptotic cascades in dopaminergic neurons. For instance, this compound may modulate the PI3K/Akt signaling pathway, a key regulator of cell survival, and inhibit the activation of caspases, which are central to apoptosis.[[“]] Furthermore, its antioxidant properties can directly neutralize reactive oxygen species (ROS) and reduce oxidative stress, a major contributor to neurodegeneration in Parkinson's disease.[5][21]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dope_GA This compound Dopamine_Receptor Dopamine Receptor Dope_GA->Dopamine_Receptor ROS ROS Dope_GA->ROS Scavenges PI3K PI3K Dopamine_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Caspase_Activation Caspase Activation Akt->Caspase_Activation Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Promotes ROS->Caspase_Activation Induces Caspase_Activation->Cell_Survival Inhibits

Hypothesized neuroprotective signaling pathway of this compound.

Conclusion

This compound represents a promising therapeutic candidate for neurodegenerative disorders like Parkinson's disease. Its rational design combines the neurochemical properties of dopamine with the potent antioxidant effects of gallic acid. The synthetic and analytical protocols outlined in this guide provide a solid foundation for further preclinical and clinical development. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and detailed mechanistic investigations to fully elucidate the therapeutic potential of this novel conjugate.

References

The Role of Dioleoyl Phosphatidylethanolamine-Glutaric Acid (DOPE-GA) in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Within the landscape of advanced drug delivery, liposomal technology represents a significant stride forward in enhancing the therapeutic index of potent pharmaceutical agents. This guide focuses on Dioleoyl Phosphatidylethanolamine-Glutaric Acid (DOPE-GA) , a key headgroup-modified lipid, and its role in the formulation of sophisticated liposomal drug carriers. Contrary to potential misinterpretations of its nomenclature, this compound is not a dopamine-gallate conjugate but a crucial component in the architecture of liposomes designed to deliver therapeutic payloads to their intended targets. Its primary function is not as a direct therapeutic agent but as a facilitator of targeted drug action, particularly in the realm of oncology. This document will delve into the therapeutic applications of this compound-containing liposomes, with a specific focus on the delivery of the anti-cancer ether lipid, ET-18-OCH3, through the well-characterized formulation, ELL-12.

This compound: A Functional Excipient in Liposomal Formulations

This compound is a derivative of phosphatidylethanolamine (B1630911), a common phospholipid in biological membranes. The addition of a glutaric acid moiety to the headgroup of dioleoyl phosphatidylethanolamine (DOPE) imparts specific physicochemical properties to the liposomes in which it is incorporated. These properties can influence the stability, fusogenicity, and overall pharmacokinetic profile of the liposomal carrier, thereby enhancing the delivery of encapsulated drugs.

Application in ELL-12: A Case Study in Anti-Cancer Drug Delivery

A notable application of this compound is in the formulation of ELL-12, a liposomal preparation of the anti-neoplastic ether lipid 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-18-OCH3).[1] The liposomal encapsulation of ET-18-OCH3 aims to improve its therapeutic efficacy while mitigating the systemic toxicity associated with the free drug.

Quantitative Data Summary

The following tables summarize the formulation composition of ELL-12 and the toxicological data from preclinical studies.

Table 1: Composition of ELL-12 Liposomal Formulation
Component Molar Ratio
Dioleoyl Phosphatidylcholine (DOPC)4
Cholesterol (Chol)3
This compound 1
ET-18-OCH32
Table 2: Toxicological Profile of TLC ELL-12 in Sprague-Dawley Rats (Single Intravenous Infusion)
Parameter Value
No Observed Adverse Effects Dose12.5 mg/kg
Approximate Maximum Tolerated Dose62.5 mg/kg
Minimum Lethal Dose112.5 mg/kg

Data sourced from preclinical studies in Sprague-Dawley rats.[1]

Therapeutic Targets and Signaling Pathways

The therapeutic targets of this compound-containing liposomes are dictated by the encapsulated active pharmaceutical ingredient. In the case of ELL-12, the therapeutic agent ET-18-OCH3 targets fundamental pathways of programmed cell death, or apoptosis, in cancer cells.

The Apoptotic Pathway Induced by ET-18-OCH3

ET-18-OCH3 exerts its anti-cancer effects by inducing apoptosis through a mechanism that involves the reorganization of membrane rafts and the subsequent activation of the Fas/CD95 death receptor signaling pathway.[2] This process ultimately leads to the activation of the intrinsic apoptotic cascade.

Key steps in the ET-18-OCH3-induced apoptotic pathway include:

  • Membrane Raft Reorganization: ET-18-OCH3 induces the clustering of Fas/CD95 receptors within specialized membrane microdomains known as lipid rafts.[2]

  • Fas/CD95 Activation: The colocalization and aggregation of Fas/CD95 in lipid rafts trigger the downstream signaling cascade, independent of its natural ligand (FasL).

  • Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of pro-apoptotic factors from the mitochondria.

  • Cytochrome c Release: A key event in the intrinsic apoptotic pathway is the translocation of cytochrome c from the mitochondrial intermembrane space to the cytosol.[3][4]

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates pro-caspase-9, which in turn activates effector caspases, such as caspase-3. These effector caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Visualizations

Signaling Pathway Diagram

ET18_OCH3_Apoptosis_Pathway cluster_membrane Plasma Membrane cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ET18 ET-18-OCH3 (in ELL-12) Raft Lipid Raft Reorganization ET18->Raft Fas Fas/CD95 Clustering Raft->Fas MOMP MOMP Fas->MOMP Downstream Signaling CytC_cyto Cytochrome c MOMP->CytC_cyto Release CytC_mito Cytochrome c Apoptosome Apoptosome Formation CytC_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

ET-18-OCH3 Induced Apoptosis Pathway
Experimental Workflow Diagram

Liposome_Workflow cluster_prep Liposome (B1194612) Preparation cluster_analysis Analysis start Lipid Mixture (DOPC, Chol, this compound, ET-18-OCH3) dissolve Dissolve in Organic Solvent start->dissolve film Thin Film Formation (Rotary Evaporation) dissolve->film hydrate Hydration with Aqueous Buffer film->hydrate extrude Extrusion for Size Homogenization hydrate->extrude liposomes ELL-12 Liposomes extrude->liposomes size Particle Size & Zeta Potential liposomes->size ee Encapsulation Efficiency liposomes->ee release In Vitro Drug Release liposomes->release

Workflow for ELL-12 Preparation and Analysis

Experimental Protocols

Preparation of this compound-Containing Liposomes (Thin-Film Hydration Method)

This protocol is a generalized method for the preparation of liposomes and can be adapted for the formulation of ELL-12.[5][6][7]

Materials:

  • Dioleoyl Phosphatidylcholine (DOPC)

  • Cholesterol (Chol)

  • Dioleoyl Phosphatidylethanolamine-Glutaric Acid (this compound)

  • ET-18-OCH3

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Lipid Film Formation:

    • The lipids (DOPC, Cholesterol, this compound) and the drug (ET-18-OCH3) are dissolved in a chloroform/methanol mixture in a round-bottom flask in the desired molar ratios.

    • The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, dry lipid film on the inner surface of the flask.

  • Hydration:

    • The lipid film is hydrated with an aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • This hydration step results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to size reduction techniques such as sonication or, more commonly, extrusion.

    • Extrusion involves repeatedly passing the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).[8]

Cytochrome c Release Assay (Western Blotting)

This protocol is used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.[3][4][9]

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cancer cells with the this compound-containing liposomal drug formulation (e.g., ELL-12) for various time points. A negative control (untreated or vehicle-treated cells) should be included.

    • Harvest the cells by centrifugation.

  • Cytosolic and Mitochondrial Fractionation:

    • Resuspend the cell pellet in a cytosol extraction buffer.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge the homogenate at a low speed to pellet nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

  • Western Blotting:

    • Determine the protein concentration of the cytosolic fractions.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for cytochrome c.

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using an appropriate substrate (e.g., chemiluminescence). An increase in the cytochrome c signal in the cytosolic fraction of treated cells compared to the control indicates its release from the mitochondria.

Lipid Mixing Assay (NBD-Rhodamine Resonance Energy Transfer - RET)

This assay is used to monitor the fusion of liposomes with target membranes by measuring the dilution of fluorescent lipid probes.[10][11]

Procedure:

  • Preparation of Labeled Liposomes:

    • Prepare liposomes containing a mixture of a fluorescence energy transfer donor (e.g., NBD-PE) and an acceptor (e.g., Rhodamine-PE) at a concentration where RET is high (fluorescence of the donor is quenched).

  • Fusion Assay:

    • Mix the labeled liposomes with unlabeled target membranes (e.g., cells or other liposomes).

    • Induce fusion using a fusogenic agent or by incubating under conditions that promote fusion.

    • Monitor the fluorescence of the donor (NBD). As the labeled and unlabeled membranes fuse, the fluorescent probes are diluted, increasing the distance between the donor and acceptor. This leads to a decrease in RET and a corresponding increase in the donor's fluorescence intensity.

    • The change in fluorescence is measured over time using a fluorometer.

Conclusion

This compound is a valuable component in the design of advanced liposomal drug delivery systems. Its incorporation into liposomes, such as the ELL-12 formulation, facilitates the delivery of potent anti-cancer agents like ET-18-OCH3. The therapeutic efficacy of such systems is derived from the targeted induction of apoptosis in cancer cells, a process initiated by the interaction of the delivered drug with key cellular signaling pathways, including the Fas/CD95 death receptor and the intrinsic mitochondrial pathway. The methodologies outlined in this guide provide a framework for the formulation, characterization, and mechanistic evaluation of this compound-containing liposomes, offering a robust platform for the development of next-generation cancer therapeutics.

References

Methodological & Application

Application Notes: Dope-GA in Combination with Other Lipids for Advanced Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (Dope-GA) is a glutaryl derivative of the widely-used helper lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).[1][2] DOPE is a neutral, fusogenic phospholipid essential in many lipid-based drug delivery systems.[3][4] Its unique conical molecular shape, resulting from a small phosphoethanolamine headgroup relative to its two unsaturated oleoyl (B10858665) chains, gives it a propensity to form non-bilayer, inverted hexagonal (HII) phases.[3][5] This characteristic is pivotal for overcoming a major barrier in intracellular drug delivery: endosomal escape.[5][6]

The addition of the glutaryl moiety to the DOPE headgroup introduces a carboxyl group, making this compound a pH-sensitive lipid. This modification enhances the lipid's ability to trigger cargo release in acidic environments, such as tumor microenvironments (pH 5.5-7.0) or within endosomes (pH 5.0-6.5).[7][8] When combined with other lipids, this compound can be used to formulate highly stable and effective delivery vehicles, such as liposomes and lipid nanoparticles (LNPs), for a variety of therapeutic agents.

Mechanism of Action: pH-Triggered Endosomal Escape

The primary function of this compound in a lipid formulation is to facilitate the release of the encapsulated payload from the endosome into the cytoplasm. This process is triggered by the acidification of the endosomal compartment following cellular uptake.

  • Uptake: The lipid nanoparticle is internalized by the cell via endocytosis and becomes trapped within an endosome.

  • Acidification: The endosome matures, and its internal pH drops from neutral to acidic (pH ~5.0-6.0).[9]

  • Protonation & Phase Transition: In this acidic environment, key lipids in the formulation, such as the carboxyl group on this compound or co-lipids like cholesteryl hemisuccinate (CHEMS), become protonated.[8][10] This neutralizes charge repulsion and, in concert with the conical shape of the DOPE backbone, induces a phase transition of the lipid bilayer from a stable, lamellar structure to a non-bilayer, fusogenic inverted hexagonal (HII) phase.[7][11]

  • Membrane Destabilization & Release: The formation of this HII phase disrupts the integrity of both the liposomal and endosomal membranes, leading to their fusion and the subsequent release of the therapeutic cargo into the cell's cytoplasm, where it can reach its target.[12]

Diagram 1: Mechanism of this compound Facilitated Endosomal Escape

G cluster_0 Cell Exterior (pH 7.4) cluster_1 Cytoplasm LNP Liposome (B1194612) with This compound Endosome 1. Endocytosis: Liposome enters cell in an endosome LNP->Endosome Cellular Uptake AcidEndosome 2. Acidification: Endosome pH drops to ~5.0-6.0 Endosome->AcidEndosome Maturation Fusion 3. Phase Transition: This compound promotes HII phase, destabilizing membranes AcidEndosome->Fusion Protonation Release 4. Cargo Release: Therapeutic payload enters cytoplasm Fusion->Release Membrane Fusion

Caption: pH-triggered endosomal escape via this compound phase transition.

Data Presentation: Formulations & Physicochemical Properties

The performance of a this compound containing delivery system is highly dependent on its co-lipid composition and molar ratios. These factors influence critical physicochemical properties such as particle size, stability (zeta potential), and drug loading capacity.

Table 1: Example Formulations of pH-Sensitive Liposomes Containing DOPE Derivatives

Formulation Type Co-Lipids Molar Ratio (DOPE-based:Co-Lipid) Application Reference(s)
pH-Sensitive CHEMS 6:4 Small Molecule Delivery [10][13]
pH-Sensitive PEGylated CHEMS, DSPE-PEG2000 6:4:0.1 Increased Circulation [10][14]
Targeted pH-Sensitive CHEMS, FA-PEG-CHEMS 40:20:1 (DOPE:CHEMS:FA-PEG) Cancer Targeting [15]

| Cationic | DOTAP | 1:1 | Nucleic Acid Delivery |[13][16] |

Table 2: Comparative Physicochemical Characteristics of DOPE-Based Liposomes

Formulation (Molar Ratio) Cargo Particle Size (nm) PDI Zeta Potential (mV) Encapsulation Efficiency (%) Reference(s)
DOPE:CHEMS (6:4) Doxorubicin 160 - 170 < 0.2 Negative > 85% [13]
DOPE:CHEMS:DSPE-PEG2000 Calcein ~170 < 0.2 Negative N/A [10]
DOTAP:DOPE (1:1) Nucleic Acids 140 - 215 ~0.2 +30 to +41 > 90% [13]

| DOPE:HSPC:Chol:CHEMS:PEG-Hz-VES:FA-PEG-CHEMS | Doxorubicin | ~159 | N/A | N/A | ~96% |[15] |

PDI: Polydispersity Index; CHEMS: Cholesteryl Hemisuccinate; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; DSPE-PEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]; FA: Folic Acid; HSPC: Hydrogenated Soy Phosphatidylcholine; Chol: Cholesterol.

Experimental Protocols

Protocol 1: Preparation of this compound:CHEMS pH-Sensitive Liposomes by Thin-Film Hydration

This protocol describes a standard laboratory method for preparing unilamellar pH-sensitive liposomes using the thin-film hydration technique followed by extrusion.[10][17][18]

Materials:

  • This compound

  • Cholesteryl hemisuccinate (CHEMS)

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Diagram 2: Workflow for Liposome Preparation and Characterization

G cluster_prep Liposome Preparation cluster_char Characterization dissolve 1. Dissolve Lipids (this compound, CHEMS) in organic solvent evap 2. Film Formation Evaporate solvent via rotary evaporator dissolve->evap hydrate 3. Hydration Hydrate lipid film with aqueous buffer to form MLVs evap->hydrate extrude 4. Sizing (Extrusion) Extrude MLVs through 100 nm membrane to form LUVs hydrate->extrude dls Size, PDI, Zeta Potential (Dynamic Light Scattering) extrude->dls Quality Control ee Encapsulation Efficiency (Chromatography/Spectroscopy) extrude->ee Drug Loading release In Vitro Release Study (Dialysis @ pH 7.4 vs 5.5) extrude->release Functionality Test

Caption: Workflow for thin-film hydration and characterization.

Procedure:

  • Lipid Film Formation: a. Weigh this compound and CHEMS (e.g., at a 6:4 molar ratio) and dissolve them in a chloroform:methanol mixture in a round-bottom flask.[17] b. Attach the flask to a rotary evaporator. Partially submerge the flask in a water bath set to a temperature above the lipid mixture's phase transition temperature (e.g., 45-60°C).[10][18] c. Evaporate the organic solvent under reduced pressure. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface. d. Continue to dry the film under high vacuum for at least 1 hour to remove any residual solvent.[10]

  • Hydration: a. Add the hydration buffer (e.g., PBS pH 7.4, containing the drug to be encapsulated if applicable), pre-warmed to the same temperature as the water bath. b. Agitate the flask by hand-shaking or vortexing until the lipid film is fully suspended. This creates a milky suspension of multilamellar vesicles (MLVs). This process may take 30-60 minutes.[17]

  • Sizing by Extrusion: a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[17] b. Equilibrate the extruder to a temperature above the lipid's phase transition temperature. c. Load the MLV suspension into one of the extruder's syringes. d. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). The resulting suspension of large unilamellar vesicles (LUVs) should appear more translucent.[17]

  • Purification and Storage: a. To remove any unencapsulated drug, the liposome suspension can be purified using methods like size exclusion chromatography or dialysis against fresh buffer.[7] b. Store the final liposome formulation at 4°C. Stability should be assessed for long-term storage.

Protocol 2: Characterization of Liposome Physicochemical Properties

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure: a. Dilute the liposome suspension in the appropriate buffer (e.g., PBS for size, 10 mM NaCl for zeta potential to reduce charge screening).[13] b. Place the diluted sample in a cuvette and insert it into the instrument. c. Equilibrate the sample to the desired temperature (e.g., 25°C). d. Perform measurements according to the instrument's software instructions to obtain the Z-average diameter (particle size), PDI (a measure of size distribution homogeneity), and zeta potential (a measure of surface charge and colloidal stability).[10]

Protocol 3: Determination of Encapsulation Efficiency (EE%)

1. Separation of Free Drug from Encapsulated Drug:

  • Method: Use size exclusion chromatography (e.g., Sephadex G-50 column) or ultracentrifugation to separate the larger liposomes from the smaller, unencapsulated drug molecules.[13]

2. Quantification:

  • Procedure: a. Collect the fraction containing the liposomes. b. Lyse the liposomes by adding a suitable detergent (e.g., 10% Triton X-100) to release the encapsulated drug.[13] c. Measure the concentration of the drug in the lysed liposome fraction (D_encapsulated) using an appropriate analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC). d. Measure the initial total amount of drug added during formulation (D_total). e. Calculate the EE% using the following formula: EE% = (D_encapsulated / D_total) x 100

References

Application Notes and Protocols for Dope-GA Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers for delivering a wide range of therapeutic agents. Among the various types of liposomes, those incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) are of significant interest due to their fusogenic properties, which facilitate the release of encapsulated contents into the cytoplasm of target cells. This is particularly crucial for drugs and biologics that need to bypass the endo-lysosomal pathway to exert their therapeutic effect. The inclusion of glutamic acid (GA) derivatives or similar pH-sensitive components can further enhance the delivery efficiency by creating liposomes that are stable at physiological pH but become destabilized in the acidic environment of endosomes or tumors. This document provides a detailed step-by-step guide to the preparation of Dope-GA liposomes using the thin-film hydration method, a common and effective technique for laboratory-scale production.[1][2][3]

Key Applications of this compound Liposomes:

  • pH-Sensitive Drug Delivery: Formulations can be designed to remain stable in the bloodstream (at pH 7.4) and release their cargo in the acidic microenvironments of tumors or within cellular endosomes.[1][4]

  • Gene Delivery: In combination with cationic lipids, DOPE enhances the transfection efficiency of nucleic acids like plasmid DNA and siRNA by promoting their escape from endosomes.

  • Intracellular Delivery of Therapeutics: The fusogenic nature of DOPE is advantageous for delivering a variety of therapeutic molecules that would otherwise be degraded in the endo-lysosomal pathway.[1]

Experimental Protocols

The thin-film hydration method is a widely used technique for preparing liposomes.[1][2][3][5] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. This film is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs), which can be further processed to produce unilamellar vesicles of a desired size.

Materials
  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Glutamic acid-based lipid or other pH-sensitive component (e.g., cholesteryl hemisuccinate - CHEMS)

  • Additional lipids as required (e.g., cholesterol for stability)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, HEPES-buffered saline, or Tris buffer)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath or heating block

  • Bath sonicator or probe sonicator

  • Liposome (B1194612) extruder and polycarbonate membranes (optional, for size control)

Step-by-Step Thin-Film Hydration Method
  • Lipid Dissolution:

    • Accurately weigh the desired amounts of DOPE, the glutamic acid derivative, and any other lipids. The molar ratio of the lipids will depend on the specific formulation and desired characteristics of the liposomes.

    • Dissolve the lipids in an appropriate volume of organic solvent in a round-bottom flask. A typical lipid concentration in the organic solvent is 1-10 mg/mL.[2]

    • Gently swirl the flask until the lipids are completely dissolved, and the solution is clear.

  • Thin-Film Formation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Immerse the flask in a water bath with the temperature set above the phase transition temperature (Tc) of the lipids. For many DOPE-based formulations, room temperature is sufficient, but a slightly elevated temperature (30-40°C) can aid in forming a uniform film.[1]

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Removal of Residual Solvent:

    • To ensure all traces of the organic solvent are removed, place the flask under a high vacuum for at least 2-4 hours, or overnight.[2] This step is critical to avoid any potential toxicity from residual solvent in the final liposome preparation.

  • Hydration of the Lipid Film:

    • Add the desired volume of the aqueous hydration buffer to the flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the Tc of the lipids.

    • Agitate the flask by hand-shaking or vortexing to suspend the lipid film. This process will form a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.[1]

  • Sizing of Liposomes (Optional but Recommended):

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension can be downsized.

    • Sonication: The MLV suspension can be sonicated using a bath sonicator (milder) or a probe sonicator (higher energy).[2]

    • Extrusion: For more uniform sizing, the MLVs can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is typically repeated 10-20 times to ensure a homogenous population of liposomes.

  • Storage:

    • Store the prepared liposomes at 4°C. The stability of the liposomes should be assessed for long-term storage.

Characterization of this compound Liposomes

The physicochemical properties of the prepared liposomes should be thoroughly characterized to ensure quality and reproducibility. Key parameters to measure include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Data Presentation

The following tables summarize representative quantitative data for DOPE-containing liposomes prepared by the thin-film hydration method. Note that the specific values will vary depending on the exact lipid composition, molar ratios, and preparation parameters.

Table 1: Physicochemical Properties of Representative DOPE-Containing Liposomes

Liposome Formulation (Molar Ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
DOPE:CHEMS (6:4)160 - 170< 0.2Negative[6]
DOPE:Cholesterol (various ratios)266 - 485N/A-6 to -48[6]
DOTAP:DOPE (1:1)140 - 215~0.2+30 to +41[6]

Table 2: Encapsulation Efficiency of Representative DOPE-Containing Liposomes

Liposome FormulationEncapsulated AgentEncapsulation Efficiency (%)Reference(s)
DOPE:CHEMSDoxorubicin> 85%[6]
Cationic LiposomesNucleic Acids> 90%[6]
Polyelectrolyte CoatedGalangin~ 94%[6]

Mandatory Visualizations

Experimental Workflow for this compound Liposome Preparation

G Experimental Workflow for this compound Liposome Preparation A 1. Lipid Dissolution (DOPE, GA-derivative, etc. in organic solvent) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Removal of Residual Solvent (High Vacuum) B->C D 4. Hydration of Lipid Film (Aqueous Buffer) C->D E Formation of Multilamellar Vesicles (MLVs) D->E F 5. Sizing (Extrusion or Sonication) E->F G Unilamellar this compound Liposomes F->G H 6. Characterization (Size, Zeta Potential, EE%) G->H

Caption: A step-by-step workflow for preparing this compound liposomes via the thin-film hydration method.

Proposed Mechanism of pH-Sensitive this compound Liposome Action

G Mechanism of Endosomal Escape for pH-Sensitive this compound Liposomes cluster_0 Extracellular Space (pH 7.4) cluster_1 Cellular Uptake cluster_2 Endosome (pH ~5.5-6.5) cluster_3 Cytoplasm A Stable this compound Liposome (Drug Encapsulated) B Endocytosis A->B C Protonation of GA-derivative B->C D Destabilization of Liposome Membrane (DOPE phase transition) C->D E Release of Drug D->E

Caption: The proposed mechanism for pH-triggered drug release from this compound liposomes following endocytosis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Dope-GA Liposome Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dope-GA liposome (B1194612) formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the preparation and handling of this compound liposomes, with a specific focus on preventing and troubleshooting aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it differ from DOPE?

A1: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is a neutral, cone-shaped phospholipid known for its fusogenic properties, which are beneficial for intracellular drug delivery. However, liposomes composed solely of DOPE are inherently unstable and prone to aggregation due to this cone shape, which favors a non-bilayer hexagonal (HII) phase over a stable lamellar (bilayer) phase.[1][2]

"this compound" refers to a chemically modified version of DOPE, specifically 18:1 Glutaryl PE , where a glutaryl group is attached to the ethanolamine (B43304) headgroup of DOPE. This modification introduces a carboxylic acid moiety, making the liposome pH-sensitive and imparting a negative charge at neutral or basic pH. This negative charge can help to electrostatically stabilize the liposomes and prevent aggregation.

Q2: My this compound liposome suspension is cloudy and shows visible aggregates. What are the potential causes?

A2: Aggregation of this compound liposomes can stem from several factors, often related to both the inherent properties of DOPE and the specific characteristics of the glutaryl modification. The primary causes include:

  • Suboptimal pH: The stability of this compound liposomes is highly pH-dependent. At a pH below the pKa of the glutaryl's carboxylic acid, the headgroups become protonated and lose their negative charge. This loss of electrostatic repulsion between liposomes can lead to significant aggregation.[3]

  • Inherent Instability of DOPE: The cone shape of the DOPE molecule promotes the formation of unstable, non-bilayer structures, which can lead to vesicle fusion and aggregation, especially if not properly stabilized by other components.[1][2]

  • High Ionic Strength of the Buffer: High salt concentrations in the formulation buffer can shield the surface charge of the liposomes. This "charge screening" effect diminishes the electrostatic repulsion between particles, promoting aggregation.[3]

  • High Liposome Concentration: More concentrated liposome suspensions increase the likelihood of collisions between vesicles, which can lead to aggregation.[1]

  • Inappropriate Storage Temperature: Temperatures above 4°C can increase the mobility of the lipid molecules within the bilayer, making fusion and aggregation more likely.[1]

  • Lack of Steric Stabilization: Without a steric stabilizer, the liposomes are more susceptible to aggregation, especially in complex biological media.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound liposome aggregation issues.

Problem: Liposome aggregation observed during or immediately after preparation.

This is often related to the formulation composition and preparation method.

Troubleshooting Workflow for Immediate Aggregation

G cluster_0 Initial Observation cluster_1 Primary Checks cluster_2 Corrective Actions cluster_3 Outcome observe Liposome suspension is cloudy/ shows visible aggregates check_ph Verify pH of all buffers. Is it in the optimal range (typically > 6.0)? observe->check_ph check_lipids Review lipid composition. Is a helper lipid included? check_ph->check_lipids Yes adjust_ph Adjust buffer pH to ensure ionization of glutaryl group. check_ph->adjust_ph No add_helper Incorporate a helper lipid (e.g., Cholesterol, PC). check_lipids->add_helper No add_peg Include a PEGylated lipid for steric stabilization. check_lipids->add_peg Consider for extra stability stable Stable Liposome Suspension adjust_ph->stable add_helper->stable add_peg->stable

Caption: Troubleshooting workflow for immediate this compound liposome aggregation.

Potential Cause Recommended Solution Rationale
Suboptimal pH Ensure the pH of the hydration buffer is at least 1-2 units above the pKa of the glutaryl carboxylic acid (typically pKa is around 4-5). A pH range of 6.5-7.5 is a good starting point.[3]To ensure the glutaryl headgroups are deprotonated and carry a negative charge, providing electrostatic repulsion.
Lack of a Helper Lipid Incorporate a helper lipid such as cholesterol or a phosphatidylcholine (PC) like DOPC into the formulation. A common starting molar ratio is 2:1 (this compound:Cholesterol).Cholesterol fills gaps between the cone-shaped DOPE molecules, increasing bilayer rigidity and stability. PC has a cylindrical shape that counteracts the cone shape of DOPE, promoting bilayer formation.[1]
Suboptimal Preparation Method Utilize the thin-film hydration method followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). Ensure the lipid film is thoroughly dried before hydration.This method produces unilamellar vesicles with a more uniform size distribution, which can reduce the tendency for aggregation.[3]
Problem: Liposomes aggregate during storage.

This suggests long-term stability issues that may not be apparent immediately after preparation.

Troubleshooting for Storage-Related Aggregation

Potential Cause Recommended Solution Rationale
Inappropriate Storage Conditions Store liposome suspensions at 4°C. Avoid freezing unless a suitable cryoprotectant (e.g., sucrose, trehalose) is used.Lower temperatures reduce lipid mobility, decreasing the likelihood of fusion and aggregation. Ice crystal formation during freezing can disrupt liposome integrity.[1]
High Ionic Strength Reduce the salt concentration in the storage buffer. Dialyze the liposome suspension against a lower ionic strength buffer if necessary.High ionic strength shields the surface charge, weakening electrostatic repulsion. A buffer with an ionic strength of 50-100 mM is often a good starting point.[3]
High Liposome Concentration If aggregation is observed over time, consider diluting the liposome suspension for storage.Reducing the concentration decreases the frequency of inter-vesicle collisions.[1]
Lack of Steric Stabilization Incorporate a small percentage (2-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) into the formulation.The polyethylene (B3416737) glycol (PEG) chains create a protective hydrophilic layer on the liposome surface that sterically hinders aggregation.[1][4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing this compound liposomes with improved stability.

Workflow for this compound Liposome Preparation

G start Start dissolve 1. Dissolve Lipids (this compound, Cholesterol, DSPE-PEG) in organic solvent. start->dissolve evaporate 2. Evaporate Solvent (Rotary Evaporator) to form a thin lipid film. dissolve->evaporate dry 3. Dry Film (High Vacuum) to remove residual solvent. evaporate->dry hydrate 4. Hydrate Film with aqueous buffer (pH 7.4) to form MLVs. dry->hydrate extrude 5. Extrude through 100nm membranes to form LUVs. hydrate->extrude end End extrude->end

Caption: Standard workflow for preparing this compound liposomes.

  • Lipid Film Preparation:

    • Dissolve this compound and any co-lipids (e.g., cholesterol, DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. A common molar ratio to start with is this compound:Cholesterol:DSPE-PEG2000 at 55:40:5.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[3]

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer (e.g., HEPES-buffered saline, pH 7.4). The volume should be chosen to achieve the desired final lipid concentration.

    • Gently rotate the flask to suspend the lipid film. This will form multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a uniform size, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Perform at least 11 passes through the membrane to ensure a narrow size distribution.

  • Storage:

    • Store the final liposome suspension at 4°C.

Protocol 2: Characterization of Liposome Stability

Regularly monitoring the physical characteristics of your liposome suspension is crucial for assessing stability.

Parameter Method Indication of Aggregation
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)An increase in the average particle size and PDI over time.
Zeta Potential Laser Doppler ElectrophoresisA zeta potential close to 0 mV suggests low electrostatic stability. For this compound, a negative zeta potential is expected at neutral pH. A value more negative than -30 mV is generally indicative of good stability.[3]
Visual Inspection Direct ObservationThe appearance of cloudiness, precipitation, or visible particles in the suspension.

Signaling Pathways and Logical Relationships

The stability of this compound liposomes is governed by a balance of forces. The following diagram illustrates the key factors influencing aggregation.

Factors Influencing this compound Liposome Stability

G cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors cone_shape DOPE Cone Shape aggregation Aggregation cone_shape->aggregation charge_loss Charge Neutralization (Low pH) charge_loss->aggregation charge_screening Charge Screening (High Ionic Strength) charge_screening->aggregation electrostatic Electrostatic Repulsion (Ionized Glutaryl) stability Stability electrostatic->stability steric Steric Hindrance (PEGylation) steric->stability bilayer Bilayer Rigidity (Cholesterol) bilayer->stability

Caption: Key factors influencing the stability and aggregation of this compound liposomes.

References

Technical Support Center: Optimizing Dope-GA Drug Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Drug Encapsulation Efficiency (EE%) in Dope-GA nanoparticle formulations. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation and characterization.

FAQs: Quick Solutions to Common Problems

Q1: What is this compound and why is encapsulation efficiency critical?

A: this compound refers to a sophisticated drug delivery platform where a nanoparticle's composition is "doped" with specific molecules (e.g., functionalized lipids, polymers) to enhance its properties. A Genetic Algorithm (GA) is then employed as a computational optimization tool to systematically refine formulation parameters (like lipid ratios, drug concentration) to maximize a desired outcome, typically the drug encapsulation efficiency (EE%). High EE% is crucial as it ensures a greater therapeutic payload is delivered per nanoparticle, which can reduce the required dosage and minimize potential side effects from both the carrier materials and the free, unencapsulated drug.[1][2]

Q2: My encapsulation efficiency is consistently low (<30%). What are the most common initial factors to check?

A: Consistently low EE% often points to fundamental issues in the formulation or process. Start by evaluating these key areas:

  • Drug-Lipid/Polymer Interactions: Ensure the physicochemical properties of your drug (e.g., lipophilicity, charge) are compatible with the core of your nanoparticle. Hydrophilic drugs encapsulate poorly in lipidic cores and vice-versa.[3][4]

  • Lipid/Polymer Composition: The ratio of components, especially cholesterol or helper lipids, significantly impacts membrane rigidity and drug retention.[5]

  • pH and Ionic Strength: For ionizable drugs, the pH of the hydration buffer is critical. Ensure the drug is in a neutral, uncharged state to facilitate passive diffusion across the lipid membrane.

  • Drug-to-Lipid Ratio: There is a saturation point for drug loading. Exceeding this will result in a high percentage of unencapsulated drug.[6] It's recommended to start with a lipid-to-drug molar ratio between 10:1 and 100:1 and optimize from there.[6]

Q3: How do I choose the right method to separate free drug from nanoparticles for an accurate EE% measurement?

A: The choice of separation method is critical and depends on the stability and properties of your nanoparticles. Common methods include:

  • Size Exclusion Chromatography (SEC): Highly effective for separating nanoparticles from smaller, free drug molecules. It is a reliable alternative when HPLC is unavailable.[6]

  • Dialysis: A simple method using a semi-permeable membrane. However, it can be time-consuming, and leakage of the encapsulated drug during the process can lead to an underestimation of EE%.[7]

  • Centrifugal Ultrafiltration: Uses specialized filter units to separate nanoparticles from the aqueous medium containing the free drug. It is faster than dialysis but requires careful optimization of centrifugal force and time to avoid disrupting the nanoparticles.[7]

  • High-Speed Centrifugation/Ultracentrifugation: This method pellets the nanoparticles, allowing for the removal and quantification of the free drug in the supernatant.[6][7] It's crucial to ensure that the nanoparticles are dense enough to pellet effectively without being damaged.

Q4: What is the difference between "passive" and "active" loading, and which one is better?

A:

  • Passive Loading: Involves encapsulating the drug during the nanoparticle formation process (e.g., thin-film hydration).[8] The drug is dissolved in the aqueous phase, and a portion of it gets trapped as the vesicles form. This method is simpler but often results in lower EE%, especially for hydrophilic drugs.[8]

  • Active Loading (or Remote Loading): Involves creating a chemical gradient (e.g., pH or ion gradient) across the nanoparticle membrane after vesicle formation. This gradient drives the drug into the nanoparticle core, often achieving very high EE% (>90%). This is generally preferred for drugs that can be ionized.

The "better" method depends on your drug's properties. Active loading is superior for ionizable drugs, while passive loading is the primary method for non-ionizable or highly lipophilic molecules.

Troubleshooting Guides

This section addresses specific experimental issues in a step-by-step format.

Issue 1: High Polydispersity Index (PDI > 0.3) and Inconsistent Particle Size

A high PDI indicates a non-uniform population of nanoparticles, which can lead to variable drug loading and unpredictable in vivo behavior.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Energy Input During sonication, ensure the probe is properly submerged and use pulsed cycles to avoid overheating. For extrusion, ensure the membrane is not clogged and pass the solution through 10-20 times.A PDI value below 0.2 and a monomodal size distribution as measured by Dynamic Light Scattering (DLS).
Component Aggregation Check the solubility of all lipids/polymers in the chosen organic solvent. Filter the initial lipid solution through a 0.22 µm syringe filter before forming the thin film.A clear, homogenous lipid film and reduced aggregation during hydration.
Incorrect Hydration Temperature Always hydrate (B1144303) the lipid film at a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm.Efficient and uniform vesicle formation, leading to more consistent particle sizes.
Issue 2: Low or Irreproducible Encapsulation Efficiency (EE%)

Low EE% is a common hurdle. A systematic approach, informed by a Genetic Algorithm (GA) or Design of Experiments (DoE), can identify optimal parameters.

Key Parameter to Optimize Methodology Data to Collect for GA Input
Lipid Composition Vary the molar ratio of the primary phospholipid to cholesterol (e.g., from 1:0 to 2:1). Introduce a "doped" component like a PEGylated lipid or a charged lipid (e.g., DSPG) at different percentages (1-10 mol%).[5]Particle Size, PDI, Zeta Potential, and resulting EE% for each formulation.
Drug-to-Lipid Ratio Test a range of initial drug-to-lipid weight ratios (e.g., 1:50, 1:20, 1:10).[5] High ratios can lead to drug precipitation or membrane destabilization.EE% and Drug Loading Capacity (%) for each ratio. Note any observed precipitation.
Hydration/Loading Conditions For passive loading, vary the drug concentration in the hydration buffer. For active loading, optimize the transmembrane pH gradient (e.g., internal pH 4.0 vs. external pH 7.4).Resulting EE% under each condition.
Processing Parameters Systematically vary sonication time/amplitude or the number of extrusion cycles and evaluate the impact on EE%.EE%, particle size, and PDI.
Quantitative Data Summary: Factors Influencing EE%

The following table summarizes typical data that can be generated during the optimization process. This data is essential for feeding into a Genetic Algorithm to predict optimal formulations.

Formulation IDPhospholipid:Cholesterol RatioDoped PEG-Lipid (mol%)Drug:Lipid Ratio (w/w)EE%Particle Size (nm)PDI
DopeGA-012:121:2065%1100.15
DopeGA-022:151:2072%1050.13
DopeGA-033:121:2058%1250.21
DopeGA-042:121:1055%1120.18
DopeGA-053:151:1061%1280.24

Experimental Protocols & Workflows

Protocol 1: Nanoparticle Formulation via Thin-Film Hydration

This protocol describes a standard method for creating Doped liposomes suitable for passive or subsequent active drug loading.

G cluster_prep Step 1: Preparation cluster_film Step 2: Film Formation cluster_hydrate Step 3: Hydration cluster_size Step 4: Sizing A 1. Dissolve Lipids & Drug (lipophilic) in Organic Solvent B 2. Evaporate Solvent (Rotary Evaporator) to form thin lipid film A->B C 3. Hydrate film with Aqueous Buffer (+ Drug for passive loading) B->C D 4. Vortex/Incubate above Lipid Tm C->D E 5. Sonication or Extrusion to form Small Unilamellar Vesicles (SUVs) D->E

Caption: Workflow for nanoparticle synthesis via thin-film hydration.

Protocol 2: Determination of Encapsulation Efficiency (EE%)

This protocol outlines the steps to accurately calculate EE% and Drug Loading Capacity (LC%).

1. Separation of Free Drug:

  • Transfer 500 µL of the nanoparticle suspension to a centrifugal filter unit (e.g., Amicon Ultra, 10-30 kDa MWCO).

  • Centrifuge according to the manufacturer's instructions (e.g., 12,000 x g for 20 minutes) to separate the nanoparticles (retentate) from the filtrate containing the unencapsulated drug.[9]

2. Quantification of Free Drug:

  • Collect the filtrate.

  • Measure the concentration of the drug in the filtrate using a suitable analytical method (e.g., UV-Vis Spectrophotometry or HPLC). This gives you the amount of "Free Drug".[10]

3. Quantification of Total Drug:

  • Take a known volume of the original, un-centrifuged nanoparticle suspension.

  • Disrupt the nanoparticles by adding a suitable solvent (e.g., methanol (B129727) or Triton X-100) to release the encapsulated drug.

  • Measure the drug concentration. This gives you the "Total Drug" amount.

4. Calculation:

  • Encapsulation Efficiency (EE%) is calculated using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100.[1]

  • Drug Loading Capacity (LC%) can be calculated as: LC% = [Weight of encapsulated drug / Total weight of nanoparticles] x 100.[1]

Logical Workflow: this compound Optimization Cycle

The core of the this compound approach is an iterative cycle of formulation and analysis, where the results of each cycle inform the next generation of experimental parameters.

G A Define Parameter Space (e.g., Lipid Ratios, Drug Conc.) B Generate Initial Formulations (Genetic Algorithm - Gen 1) A->B C Synthesize & Characterize (EE%, Size, PDI) B->C D Evaluate Fitness (Is EE% > Target?) C->D E GA: Crossover & Mutation (Generate New Parameters - Gen N+1) D->E No F Optimal Formulation Achieved D->F Yes E->C

Caption: Iterative optimization cycle using a Genetic Algorithm (GA).

References

Technical Support Center: Stability of DOPE-GA in Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl (DOPE-GA) and this compound containing liposomal formulations during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a synthetic phospholipid derivative of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) where a glutaryl (GA) linker is attached to the amine of the ethanolamine (B43304) headgroup. It is a crucial component in the formulation of liposomes, particularly for drug delivery applications. The stability of this compound is paramount as its degradation can impact the critical quality attributes (CQAs) of the liposomal drug product, including particle size, drug encapsulation efficiency, and the fusogenic properties essential for intracellular drug delivery.

Q2: What are the primary degradation pathways for this compound in storage?

The primary degradation pathways for this compound, like other phospholipids (B1166683) containing unsaturated fatty acids, are:

  • Hydrolysis: The ester bonds linking the oleic acid chains to the glycerol (B35011) backbone can be hydrolyzed, leading to the formation of lyso-DOPE-GA and free oleic acid. This can alter the liposome's membrane integrity and lead to drug leakage.

  • Oxidation: The double bonds in the oleoyl (B10858665) chains are susceptible to oxidation, forming lipid hydroperoxides and other secondary oxidation products. This can change the physical properties of the lipid and potentially lead to the formation of reactive species.

  • Glutaryl Linker Hydrolysis: While generally more stable than the ester bonds, the amide bond of the glutaryl linker could potentially hydrolyze under harsh acidic or basic conditions, though this is a less common degradation pathway under typical storage conditions.

Q3: What are the recommended storage conditions for this compound and its liposomal formulations?

To minimize degradation, this compound and liposomal formulations containing it should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or below for long-term storageReduces the rate of chemical reactions (hydrolysis and oxidation).
Atmosphere Store under an inert gas (e.g., argon or nitrogen)Minimizes exposure to oxygen, thereby reducing oxidation.
Light Exposure Protect from light by using amber vials or storing in the darkPrevents photo-oxidation.
pH Store in a buffered solution at a neutral pH (around 6.5-7.4)Avoids acid or base-catalyzed hydrolysis of ester and amide bonds.

Q4: How can I detect and quantify this compound degradation?

Several analytical techniques can be employed to detect and quantify the degradation of this compound:

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD): This is a common method for separating and quantifying lipids and their degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for identifying and quantifying both the parent lipid and its degradation products.

  • Thin-Layer Chromatography (TLC): A simpler method for qualitatively assessing the presence of degradation products.

  • Peroxide Value (PV) and Thiobarbituric Acid Reactive Substances (TBARS) assays: These are colorimetric methods used to quantify the extent of lipid oxidation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound and its liposomal formulations.

Observed Issue Potential Cause(s) Troubleshooting Steps
Increase in Liposome (B1194612) Particle Size or Polydispersity Index (PDI) - Aggregation due to improper surface charge or buffer conditions.- Fusion of liposomes due to the formation of fusogenic degradation products (e.g., lysolipids).- Ensure the pH and ionic strength of the storage buffer are optimal.- Analyze for the presence of lysolipids using HPLC or LC-MS.- Consider incorporating charged lipids or PEGylated lipids to increase colloidal stability.
Decrease in Drug Encapsulation Efficiency - Leakage of the encapsulated drug due to membrane destabilization.- Hydrolysis of this compound leading to the formation of lysolipids, which can create pores in the bilayer.- Verify the integrity of the liposomes using techniques like cryo-TEM.- Quantify the amount of lysolipids and free fatty acids.- Optimize storage temperature and pH to minimize hydrolysis.
Appearance of New Peaks in HPLC Chromatogram - Formation of degradation products from hydrolysis or oxidation.- Identify the new peaks using LC-MS.- Compare the chromatogram to a forced degradation sample to tentatively identify degradation products.- Review storage conditions to identify potential causes of degradation.
Discoloration or Unpleasant Odor - Significant oxidation of the lipid components.- Perform peroxide value or TBARS assay to confirm oxidation.- Ensure the product is stored under an inert atmosphere and protected from light.- Consider adding an antioxidant like α-tocopherol to the formulation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Liposomes

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of this compound Liposomes:

  • Prepare liposomes using a standard method such as thin-film hydration followed by extrusion. A typical formulation might include this compound, a helper lipid like cholesterol, and the drug of interest.
  • Characterize the initial liposome formulation for particle size, PDI, and encapsulation efficiency.

2. Stress Conditions:

  • Acid Hydrolysis: Incubate the liposome suspension in 0.1 M HCl at 60°C for 24-48 hours.
  • Base Hydrolysis: Incubate the liposome suspension in 0.1 M NaOH at 60°C for 24-48 hours. Neutralize with an equivalent amount of acid before analysis.
  • Oxidation: Treat the liposome suspension with 3% hydrogen peroxide at room temperature for 24-48 hours.
  • Thermal Degradation: Store the liposome suspension at 60°C for up to one week.
  • Photostability: Expose the liposome suspension to light according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.
  • Analyze the samples using a stability-indicating HPLC-ELSD method (see Protocol 2).
  • Characterize any significant degradation products using LC-MS.

4. Data Analysis:

  • Calculate the percentage of this compound degradation under each stress condition.
  • Identify the major degradation products and their formation pathways.
  • Validate the HPLC method for its ability to separate the degradation products from the parent this compound peak.

Protocol 2: HPLC-ELSD Method for the Analysis of this compound and its Degradation Products

This protocol provides a general method for the analysis of this compound and its primary degradation products, which can be optimized for specific formulations.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven.

    • Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (80:20 v/v) with 0.1% formic acid.

    • Gradient:

      Time (min) %A %B
      0 50 50
      20 0 100
      25 0 100
      26 50 50

      | 30 | 50 | 50 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 20 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 60°C.

    • Gas Flow Rate: 1.5 L/min.

  • Sample Preparation:

    • Dilute the liposome suspension in the initial mobile phase to an appropriate concentration.

  • Quantification:

    • Use external standards of this compound, lyso-DOPE-GA, and oleic acid to create calibration curves for quantification.

Visualizing Key Processes

Endosomal Escape Mechanism

The following diagram illustrates the pH-dependent mechanism by which this compound containing liposomes facilitate the release of their cargo from the endosome into the cytoplasm.

Endosomal_Escape cluster_Extracellular Extracellular Space (pH ~7.4) cluster_Cell Cell cluster_Endosome Early Endosome (pH ~6.0-6.5) cluster_Late_Endosome Late Endosome (pH ~5.0-5.5) Liposome This compound Liposome (Lamellar Phase) Endocytosis Endocytosis Liposome->Endocytosis Cellular Uptake Liposome_in_Endosome Liposome in Endosome Endocytosis->Liposome_in_Endosome Hexagonal_Phase This compound undergoes conformational change to inverted hexagonal (HII) phase Liposome_in_Endosome->Hexagonal_Phase Endosomal Maturation & Acidification Membrane_Destabilization Endosomal Membrane Destabilization & Fusion Hexagonal_Phase->Membrane_Destabilization Drug_Release Drug Release Membrane_Destabilization->Drug_Release Cytoplasm Cytoplasm Drug_Release->Cytoplasm Therapeutic Action

Caption: pH-mediated endosomal escape of a this compound liposome.

Experimental Workflow for Stability Testing

The diagram below outlines the logical flow of a comprehensive stability testing program for this compound liposomes.

Stability_Workflow start Start: this compound Liposome Formulation initial_char Initial Characterization (Size, PDI, EE%) start->initial_char storage Place on Stability Storage (ICH Conditions) initial_char->storage sampling Pull Samples at Time Points (0, 3, 6, 12 mo) storage->sampling analysis Analytical Testing sampling->analysis hplc HPLC-ELSD/MS (Assay & Degradation Products) dls DLS (Size & PDI) ee Encapsulation Efficiency data_eval Data Evaluation & Trend Analysis hplc->data_eval dls->data_eval ee->data_eval report Stability Report data_eval->report end End: Determine Shelf-life report->end

Caption: Workflow for a liposomal drug product stability study.

Technical Support Center: Improving DOPE-Based Formulations for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)-based formulations for in vivo studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments and overcome common challenges. While your specific formulation may contain a unique active pharmaceutical ingredient (API), which we will refer to generally as the "cargo" (e.g., small molecules, nucleic acids), the principles outlined here for the lipid delivery vehicle are broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What is the role of DOPE in my lipid nanoparticle (LNP) formulation?

A1: DOPE is a cone-shaped, neutral phospholipid included in LNP formulations for its "fusogenic" properties.[1][2] Its primary role is to facilitate the endosomal escape of the encapsulated cargo. After the LNP is taken up by a target cell via endocytosis, the acidic environment of the endosome can trigger a structural change in DOPE-containing lipid bilayers, promoting the fusion of the LNP membrane with the endosomal membrane.[3][4] This fusion process allows the therapeutic cargo to be released into the cell's cytoplasm where it can exert its biological effect.[3]

Q2: How does the molar ratio of DOPE affect my formulation?

A2: The molar ratio of DOPE is a critical parameter that can significantly influence the stability, fusogenicity, and overall in vivo performance of your formulation. Increasing the proportion of DOPE can enhance the fusogenic properties and improve cargo release, but an excessively high ratio may lead to formulation instability, causing aggregation or premature cargo leakage.[2] It is crucial to optimize the DOPE ratio in relation to other lipids in your formulation, such as cationic lipids, cholesterol, and PEGylated lipids.[5]

Q3: What are the ideal physicochemical characteristics for a DOPE-based formulation for in vivo use?

A3: For in vivo applications, a DOPE-based formulation should ideally possess the following characteristics:

  • Particle Size: Typically between 70-200 nm for effective biodistribution and cellular uptake.[3][6]

  • Polydispersity Index (PDI): A PDI value below 0.2 indicates a narrow and uniform particle size distribution, which is crucial for reproducible in vivo performance.[3][4]

  • Zeta Potential: The surface charge, or zeta potential, influences stability and interaction with biological components. For nucleic acid delivery, a positive zeta potential (e.g., +30 to +41 mV) is often desired to facilitate interaction with negatively charged cell membranes.[3]

  • Encapsulation Efficiency: High encapsulation efficiency (>85-90%) is necessary to ensure a sufficient therapeutic dose is delivered.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during the formulation, characterization, and in vivo application of your DOPE-based nanoparticles.

Problem Potential Cause(s) Recommended Solution(s)
High PDI (>0.3) / Inconsistent Particle Size 1. Inefficient homogenization or sonication.2. Suboptimal lipid ratios leading to instability.3. Poor quality or degradation of lipids.1. Optimize sonication time and power, or extrusion pressure and cycles.2. Screen different molar ratios of DOPE to other lipids (e.g., CHEMS, DOTAP).[3][4]3. Use fresh, high-purity lipids and store them under appropriate conditions (e.g., under argon, at low temperatures).
Low Encapsulation Efficiency (<80%) 1. Premature cargo leakage due to formulation instability.2. Unfavorable electrostatic interactions between cargo and lipids.3. Incorrect pH or buffer conditions during formulation.1. Incorporate cholesterol or other stabilizing lipids to improve membrane integrity.2. Adjust the ratio of cationic/ionizable lipids to the cargo.3. Optimize the pH of the hydration buffer to ensure proper ionization of lipids and interaction with the cargo.
In Vivo Instability (Rapid Clearance, Aggregation) 1. Insufficient PEGylation, leading to opsonization and clearance by the reticuloendothelial system (RES).2. High fusogenicity of the formulation causing instability in circulation.1. Adjust the molar percentage of the PEGylated lipid in the formulation.2. Balance the DOPE content; a slight reduction may improve stability in circulation while maintaining sufficient endosomal escape.
Poor In Vivo Efficacy / Low Transfection 1. Inefficient endosomal escape.2. Suboptimal biodistribution and tumor/target tissue accumulation.3. Degradation of the therapeutic cargo.1. Increase the molar ratio of DOPE to enhance fusogenicity.[5]2. Modify particle size or surface charge to improve targeting. Consider adding specific targeting ligands.3. Ensure the formulation process protects the cargo from degradation (e.g., using RNase-free solutions for mRNA).

Data Presentation: Comparative Formulation Characteristics

The following table summarizes typical quantitative data for different DOPE-based liposome (B1194612) formulations, providing a basis for comparison and selection.[3]

Formulation TypeCo-Lipid(s)Molar Ratio (DOPE:Co-Lipid)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Cationic Liposomes DOTAP1:1140 - 215~0.2+30 to +41>90 (for nucleic acids)
pH-Sensitive Liposomes CHEMS6:4160 - 170<0.2Negative>85 (for doxorubicin)

Experimental Protocols & Methodologies

1. General Protocol for LNP Formulation (Lipid Film Hydration & Sonication)

This protocol describes a common method for preparing DOPE-based LNPs.

  • Lipid Film Hydration:

    • Dissolve DOPE and other lipids (e.g., cationic lipid, cholesterol, PEG-lipid) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an aqueous buffer (containing the therapeutic cargo if applicable) by vortexing at a temperature above the phase transition temperature of the lipids.

  • Sonication for Size Reduction:

    • The resulting multilamellar vesicles (MLVs) are then sonicated to reduce their size and form small unilamellar vesicles (SUVs).

    • Use a probe sonicator with optimized power and time settings, ensuring the sample is kept on ice to prevent lipid degradation.

    • Alternatively, the MLV suspension can be extruded through polycarbonate membranes with defined pore sizes (e.g., 100 nm) for a more uniform size distribution.

2. Characterization of Physicochemical Properties

  • Particle Size and PDI Measurement:

    • Technique: Dynamic Light Scattering (DLS).

    • Procedure: Dilute the liposome suspension in an appropriate buffer (e.g., PBS). Analyze the sample using a DLS instrument to obtain the average particle size (Z-average) and the polydispersity index (PDI).

  • Zeta Potential Measurement:

    • Technique: Laser Doppler Velocimetry.

    • Procedure: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl). Measure the electrophoretic mobility of the particles, which is then converted to the zeta potential. This indicates the surface charge and colloidal stability of the formulation.[3]

  • Encapsulation Efficiency Determination:

    • Separate the unencapsulated ("free") cargo from the LNPs using a method like size exclusion chromatography or ultracentrifugation.[3]

    • Quantify the amount of cargo in the LNP fraction. This can be done by first lysing the nanoparticles with a detergent (e.g., Triton X-100) to release the cargo.[3]

    • Use a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or a fluorescence-based assay like RiboGreen for RNA) to measure the cargo concentration.

    • Calculate the encapsulation efficiency (EE%) using the formula: EE% = (Amount of encapsulated cargo / Total initial amount of cargo) x 100

Visualizations: Workflows and Pathways

G cluster_formulation LNP Formulation Workflow cluster_characterization Physicochemical Characterization Lipid_Dissolution 1. Dissolve Lipids (DOPE, Cationic, etc.) in Organic Solvent Film_Formation 2. Create Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration 3. Hydrate Film with Aqueous Cargo Solution Film_Formation->Hydration Size_Reduction 4. Size Reduction (Sonication/Extrusion) Hydration->Size_Reduction Purification 5. Purify Formulation (e.g., Dialysis) Size_Reduction->Purification DLS Size & PDI (DLS) Purification->DLS Zeta Zeta Potential Purification->Zeta EE Encapsulation Efficiency (e.g., HPLC) Purification->EE Final_Product Sterile-Filtered LNP Ready for In Vivo Use Purification->Final_Product

Caption: Workflow for LNP formulation and characterization.

G cluster_cellular_uptake Cellular Uptake & Cargo Release LNP DOPE-containing LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (Acidic pH) Endocytosis->Endosome Fusion Membrane Fusion (DOPE-mediated) Endosome->Fusion Release Cargo Release into Cytoplasm Fusion->Release Therapeutic_Effect Therapeutic Effect (e.g., Protein Translation) Release->Therapeutic_Effect

Caption: DOPE-mediated endosomal escape pathway.

G cluster_causes Potential Causes cluster_solutions Potential Solutions Troubleshooting Troubleshooting Logic: Poor In Vivo Efficacy Cause1 Low Stability in Circulation Troubleshooting->Cause1 Cause2 Poor Bio-distribution Troubleshooting->Cause2 Cause3 Inefficient Endosomal Escape Troubleshooting->Cause3 Sol1 Adjust PEG-Lipid % Cause1->Sol1 Sol2 Optimize Size/ Surface Charge Cause2->Sol2 Sol3 Increase DOPE Molar Ratio Cause3->Sol3

Caption: Troubleshooting logic for poor in vivo efficacy.

References

Technical Support Center: Dope-GA Degradation Pathways and Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dope-GA (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl)). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions regarding the stability and degradation of this compound and this compound-containing liposomes during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl), is a phospholipid derivative used in the preparation of liposomes for drug delivery and other research applications. It is a key component in the formulation of liposomal drug carriers, contributing to the overall structure and stability of the vesicles.[1]

Q2: What are the main causes of this compound degradation in my experiments?

A2: The primary degradation pathways for this compound, like other phospholipids (B1166683) containing unsaturated fatty acids and ester linkages, are hydrolysis and oxidation. These reactions can be influenced by several factors in your experimental setup, including pH, temperature, presence of oxygen and light, and the overall composition of your liposomal formulation.

Q3: How can I tell if my this compound or this compound liposomes are degrading?

A3: Degradation can manifest in several ways, including:

  • Physical Changes: Aggregation or precipitation of your liposome (B1194612) suspension, and changes in particle size and polydispersity index (PDI) over time.[2]

  • Chemical Changes: Leakage of the encapsulated drug from the liposomes. This can be quantified by separating the free drug from the liposomes and measuring its concentration.

  • Analytical Detection: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the degradation products of this compound.[3][4]

Q4: What are the recommended storage conditions for this compound and this compound liposomes?

A4: For this compound in its pure form, storage at -20°C is recommended. When prepared as a stock solution in a solvent like DMSO, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] this compound containing liposomes are best stored at 4°C to minimize lipid mobility and prevent aggregation or fusion.[5] Avoid freezing liposome suspensions unless you have a specific protocol with cryoprotectants.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Problem 1: My this compound liposome suspension is aggregating or showing visible precipitates.
  • Potential Cause: Instability of the liposome formulation.

    • Solution:

      • Incorporate Helper Lipids: The inclusion of cholesterol can increase the packing and rigidity of the lipid bilayer, enhancing stability.

      • Add Charged Lipids: Including a small percentage of a charged lipid can increase electrostatic repulsion between liposomes, preventing aggregation.

      • PEGylation: Incorporating PEGylated lipids (e.g., DSPE-PEG2000) creates a protective hydrophilic layer that sterically hinders vesicle aggregation.

  • Potential Cause: Inappropriate buffer conditions.

    • Solution:

      • Optimize pH: The stability of liposomes can be pH-dependent. Ensure your buffer pH is optimized for your specific formulation. For many liposomes, a pH around 6.5 offers optimal stability.

      • Control Ionic Strength: High salt concentrations can sometimes lead to aggregation. If you observe this, try reducing the salt concentration in your buffer.[6]

  • Potential Cause: Improper storage.

    • Solution: Store liposome suspensions at 4°C. Avoid repeated temperature fluctuations.

Problem 2: I am observing significant leakage of my encapsulated drug.
  • Potential Cause: Hydrolysis of the ester bonds in the this compound molecule.

    • Solution:

      • pH Control: Hydrolysis is often catalyzed by acidic or basic conditions. Maintain the pH of your formulation close to neutral (pH 6.5-7.4) to minimize hydrolysis.

      • Temperature Control: Higher temperatures accelerate hydrolysis. Store your liposomes at 4°C and avoid exposing them to high temperatures for extended periods.

  • Potential Cause: Oxidation of the unsaturated oleoyl (B10858665) chains of this compound.

    • Solution:

      • Use Antioxidants: The addition of antioxidants, such as alpha-tocopherol, to the lipid formulation can help prevent oxidation.

      • Inert Atmosphere: Prepare and store your liposomes under an inert gas like argon or nitrogen to minimize exposure to oxygen.

      • Protect from Light: Light can promote oxidation. Store your liposomes in amber vials or protect them from light.

  • Potential Cause: Suboptimal liposome composition.

    • Solution:

      • Incorporate Cholesterol: Cholesterol can decrease the permeability of the lipid bilayer to water-soluble molecules, thereby reducing leakage.

Degradation Pathways of this compound

The degradation of this compound primarily occurs through two chemical pathways: hydrolysis and oxidation.

Hydrolysis

Hydrolysis involves the cleavage of chemical bonds by the addition of water. In the this compound molecule, the ester linkages connecting the oleoyl fatty acid chains to the glycerol (B35011) backbone are susceptible to hydrolysis. Additionally, the amide bond of the glutaryl linker can also be hydrolyzed, although this is generally a slower process than ester hydrolysis.[7]

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester or amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In basic conditions, the hydroxide (B78521) ion acts as a nucleophile, directly attacking the carbonyl carbon.

The products of hydrolysis are the free fatty acids (oleic acid), lysophosphatidylethanolamine-N-(glutaryl), and potentially the cleavage of the glutaryl linker to yield phosphatidylethanolamine (B1630911) and glutaric acid.

G DopeGA This compound (1,2-dioleoyl-sn-glycero-3- phosphoethanolamine-N-(glutaryl)) HydrolysisProducts Hydrolysis Products DopeGA->HydrolysisProducts Hydrolysis H2O H₂O (Acid or Base Catalysis) H2O->DopeGA OleicAcid Oleic Acid HydrolysisProducts->OleicAcid LysoPE_GA Lysophosphatidylethanolamine -N-(glutaryl) HydrolysisProducts->LysoPE_GA PE Phosphatidylethanolamine LysoPE_GA->PE Amide Bond Cleavage GlutaricAcid Glutaric Acid LysoPE_GA->GlutaricAcid Amide Bond Cleavage

Caption: Hydrolysis degradation pathway of this compound.

Oxidation

The two oleoyl chains of this compound each contain a double bond, which is a primary site for oxidation. This process is often initiated by reactive oxygen species (ROS) and can proceed via a free radical chain reaction.

The oxidation products can include hydroperoxides, aldehydes, and ketones, which can alter the structure and integrity of the liposome membrane, leading to increased permeability and leakage.

G DopeGA This compound (Unsaturated Oleoyl Chains) OxidationProducts Oxidation Products DopeGA->OxidationProducts Oxidation ROS Reactive Oxygen Species (ROS) (e.g., O₂, Light, Metal Ions) ROS->DopeGA Hydroperoxides Lipid Hydroperoxides OxidationProducts->Hydroperoxides Aldehydes Aldehydes OxidationProducts->Aldehydes Ketones Ketones OxidationProducts->Ketones

Caption: Oxidation degradation pathway of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing multilamellar vesicles (MLVs) which can then be further processed to form small unilamellar vesicles (SUVs).

Materials:

  • This compound

  • Helper lipids (e.g., Cholesterol, DSPC)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • High-vacuum pump

Procedure:

  • Lipid Dissolution: Dissolve this compound and any other lipids in the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. The water bath temperature should be set above the phase transition temperature (Tm) of the lipids to ensure the formation of a thin, uniform lipid film on the flask wall.

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the hydration buffer, pre-heated to a temperature above the Tm of the lipids, to the flask.

  • Vesicle Formation: Gently agitate the flask to hydrate (B1144303) the lipid film. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).

  • (Optional) Sizing: To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size.

G Start Dissolve Lipids in Organic Solvent Film Form Thin Lipid Film (Rotary Evaporation) Start->Film Dry Dry Film (High Vacuum) Film->Dry Hydrate Hydrate Film with Buffer Dry->Hydrate MLV Formation of Multilamellar Vesicles (MLVs) Hydrate->MLV Size Sizing (Optional) (Sonication or Extrusion) MLV->Size SUV Formation of Unilamellar Vesicles (SUVs) Size->SUV

Caption: Workflow for liposome preparation.

Protocol 2: Assessment of this compound Liposome Stability by Monitoring Drug Leakage

This protocol uses a dialysis method to quantify the leakage of an encapsulated drug over time.

Materials:

  • Drug-loaded this compound liposome suspension

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release buffer (e.g., PBS at pH 7.4 and an acidic pH like 5.5)

  • Shaking incubator or water bath

  • Analytical instrument to quantify the drug (e.g., UV-Vis spectrophotometer, fluorometer)

Procedure:

  • Transfer a known volume of the drug-loaded liposome suspension into a dialysis bag.

  • Seal the dialysis bag and place it in a larger container with a known volume of the release buffer.

  • Incubate at a desired temperature (e.g., 37°C) with gentle shaking.

  • At predetermined time points, withdraw a small aliquot of the release buffer from the external medium.

  • Quantify the concentration of the leaked drug in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative percentage of drug release at each time point.

Quantitative Data Summary

The stability of liposomal formulations is influenced by various factors. The following table summarizes key parameters and their impact on the stability of this compound containing liposomes.

ParameterRecommended Condition/ValueImpact on Stability
Storage Temperature 4°CMinimizes lipid mobility, reducing aggregation and leakage.[5]
pH of Suspension 6.5 - 7.4Reduces the rate of acid or base-catalyzed hydrolysis of ester and amide bonds.
Inclusion of Cholesterol 10-50 mol%Increases bilayer rigidity and reduces permeability, thus enhancing stability and reducing drug leakage.
PEGylation 2-10 mol% of PEG-lipidProvides a steric barrier that prevents liposome aggregation.
Atmosphere Inert (Argon or Nitrogen)Minimizes oxidation of the unsaturated oleoyl chains.
Light Exposure Store in the dark (amber vials)Prevents photo-oxidation.

By understanding the degradation pathways of this compound and implementing the preventative measures and troubleshooting strategies outlined in this guide, researchers can enhance the stability and performance of their this compound-containing liposomal formulations, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Overcoming Low Yield in Dope-GA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dope-GA (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable phospholipid derivative, with a primary focus on addressing challenges that lead to low product yields.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this compound synthesis?

A1: this compound is synthesized via the N-acylation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) with glutaric anhydride (B1165640). The reaction involves the nucleophilic attack of the primary amine of DOPE on one of the carbonyl carbons of glutaric anhydride, leading to the opening of the anhydride ring and the formation of an amide bond. A tertiary amine base, such as triethylamine (B128534) (TEA), is typically used to facilitate the reaction.

Q2: What are the most common causes of low yield in this compound synthesis?

A2: Low yields in this compound synthesis can often be attributed to several key factors:

  • Presence of moisture: Water can hydrolyze glutaric anhydride, reducing the amount of acylating agent available to react with DOPE.[1] It can also affect the stability of the product.

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Side reactions: Besides hydrolysis of the anhydride, other side reactions can occur, though they are less common under standard conditions.

  • Suboptimal stoichiometry: An incorrect molar ratio of DOPE to glutaric anhydride can lead to unreacted starting material and lower yields.

  • Product loss during workup and purification: this compound can be lost during extraction and purification steps if not performed carefully.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (DOPE and glutaric anhydride) on a TLC plate, you can visualize the consumption of the reactants and the formation of the this compound product. The product, this compound, is more polar than DOPE and will therefore have a lower retention factor (Rf) value.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues that lead to low yields in this compound synthesis.

Observation Potential Cause Recommended Action
Low or no product formation on TLC 1. Inactive glutaric anhydride: The anhydride may have hydrolyzed due to improper storage or exposure to moisture.[1]- Use a fresh bottle of glutaric anhydride. - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents.
2. Insufficient reaction time or temperature: The reaction may not have had enough time or energy to proceed to completion.- Increase the reaction time and continue to monitor by TLC. - If the reaction is being run at room temperature, consider gentle heating (e.g., 30-40 °C).
3. Ineffective base: The triethylamine may be of poor quality or used in an insufficient amount.- Use freshly distilled triethylamine. - Ensure the correct molar equivalent of base is added.
Significant amount of unreacted DOPE on TLC 1. Insufficient glutaric anhydride: The molar ratio of glutaric anhydride to DOPE may be too low.- Increase the molar equivalents of glutaric anhydride (e.g., from 1.1 to 1.5 equivalents).
2. Poor solubility of reactants: The reactants may not be fully dissolved in the solvent, leading to a heterogeneous reaction mixture.- Ensure complete dissolution of DOPE and glutaric anhydride in the solvent before initiating the reaction. Gentle warming may be necessary.
Streaking or multiple spots on TLC 1. Presence of byproducts: Hydrolysis of glutaric anhydride to glutaric acid can result in streaks or additional spots on the TLC plate.- Ensure anhydrous reaction conditions. - During workup, a mild aqueous wash can help remove water-soluble impurities like glutaric acid.
2. Degradation of product: this compound may be sensitive to prolonged exposure to harsh conditions.- Avoid unnecessarily long reaction times or high temperatures. - Proceed with purification as soon as the reaction is complete.
Low isolated yield after purification 1. Product loss during extraction: this compound may have some solubility in the aqueous phase during workup.- Perform multiple extractions with the organic solvent to ensure complete recovery of the product. - Use a saturated sodium chloride solution (brine) for the final wash to reduce the solubility of the product in the aqueous layer.
2. Inefficient purification: The product may be co-eluting with impurities during column chromatography.- Optimize the solvent system for column chromatography based on TLC analysis to achieve better separation. - Use a gradient elution if necessary.

Experimental Protocols

General Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Glutaric anhydride

  • Anhydrous Chloroform (B151607) (CHCl3)

  • Triethylamine (TEA), freshly distilled

  • Argon or Nitrogen gas

  • Round bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas (argon or nitrogen).

  • Dissolution of DOPE: In a round bottom flask, dissolve DOPE (1 equivalent) in anhydrous chloroform under an inert atmosphere.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.2 equivalents) followed by glutaric anhydride (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, wash the reaction mixture with a dilute aqueous acid solution (e.g., 0.1 M HCl) to remove excess triethylamine.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a chloroform/methanol gradient to obtain pure this compound.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters that can be used as a starting point for optimization.

ParameterRecommended RangeNotes
Molar Ratio (DOPE:Glutaric Anhydride:TEA) 1 : 1.1-1.5 : 1.2-2.0A slight excess of glutaric anhydride and TEA is recommended to drive the reaction to completion.
Solvent Anhydrous Chloroform or DichloromethaneEnsure the solvent is free of water to prevent hydrolysis of the anhydride.
Temperature Room Temperature (20-25 °C)Gentle heating (30-40 °C) can be applied if the reaction is slow, but should be monitored to avoid side reactions.
Reaction Time 2-6 hoursMonitor by TLC to determine the optimal reaction time.
Purification Method Silica Gel Column ChromatographyA chloroform/methanol gradient is typically effective for elution.
Expected Yield 70-90%Yields can vary depending on the reaction scale, purity of reagents, and efficiency of purification.

Visualizations

This compound Synthesis Workflow

Dope_GA_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_reactants Prepare Reactants: - DOPE - Glutaric Anhydride - Anhydrous Solvent - TEA dissolve Dissolve DOPE in Solvent prep_reactants->dissolve prep_glassware Dry Glassware prep_glassware->dissolve add_reagents Add TEA and Glutaric Anhydride dissolve->add_reagents react Stir at RT add_reagents->react monitor Monitor by TLC react->monitor Periodically monitor->react wash_acid Aqueous Acid Wash monitor->wash_acid Reaction Complete wash_brine Brine Wash wash_acid->wash_brine dry Dry Organic Layer wash_brine->dry evaporate Solvent Evaporation dry->evaporate column Column Chromatography evaporate->column characterize Characterize Product column->characterize Troubleshooting_Low_Yield cluster_tlc_analysis TLC Analysis cluster_solutions Potential Solutions start Low Yield of this compound check_tlc Analyze Reaction TLC start->check_tlc unreacted_dope High amount of unreacted DOPE? check_tlc->unreacted_dope streaking Streaking or multiple spots? check_tlc->streaking no_product Little to no product spot? check_tlc->no_product increase_anhydride Increase glutaric anhydride equivalents unreacted_dope->increase_anhydride Yes anhydrous_conditions Ensure anhydrous conditions streaking->anhydrous_conditions Yes optimize_purification Optimize purification (e.g., solvent gradient) streaking->optimize_purification Yes check_anhydride_quality Use fresh glutaric anhydride no_product->check_anhydride_quality Yes increase_time_temp Increase reaction time/temperature no_product->increase_time_temp Yes check_base Check quality and amount of TEA no_product->check_base Yes

References

Technical Support Center: Scaling Up Dope-GA Liposome Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dope-GA (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl)) liposome (B1194612) production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of this compound liposome manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound liposome production from a lab to an industrial scale?

A1: Scaling up this compound liposome production presents several key challenges.[1][2][3][4] Maintaining batch-to-batch consistency in terms of particle size, drug loading, and stability is a primary concern.[2] The inherent instability of DOPE-containing liposomes, which tend to form non-bilayer structures, can lead to aggregation and fusion.[5] Drug leakage from the liposomes during storage and processing is another significant hurdle.[5][6] Furthermore, ensuring sterility without compromising the integrity of the liposomes is critical for parenteral applications.[7][8][9] Finally, meeting regulatory requirements for complex drug products adds another layer of complexity to the scale-up process.[10][11][12][13]

Q2: How does the inherent instability of DOPE affect the scalability of liposome production?

A2: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) has a cone-like molecular shape, which favors the formation of an inverted hexagonal (HII) phase rather than a stable bilayer structure.[5][14] This inherent characteristic can lead to vesicle fusion and aggregation, especially at higher concentrations and during storage, posing a significant challenge for large-scale production where stability and a long shelf-life are required.[5] To overcome this, DOPE is often formulated with "helper lipids" that stabilize the bilayer structure.[5][14]

Q3: What is the role of helper lipids in stabilizing this compound liposomes during scale-up?

A3: Helper lipids are crucial for stabilizing this compound liposomes, particularly during scale-up. Cholesterol is a common helper lipid that increases the packing of phospholipids (B1166683) in the bilayer, enhancing its rigidity and reducing the leakage of encapsulated drugs.[5] Phosphatidylcholine (PC) is another helper lipid that helps to stabilize the bilayer structure.[5] For pH-sensitive formulations, lipids like cholesteryl hemisuccinate (CHEMS) are used to stabilize DOPE in a bilayer at physiological pH.[6][15] In acidic environments, CHEMS becomes protonated, destabilizing the liposome and triggering the release of the encapsulated drug.[6]

Q4: What are the recommended sterilization methods for this compound liposome formulations at a large scale?

A4: The sterilization of liposomes is a critical step, as they are often intended for parenteral administration.[7][8][9] Conventional sterilization methods such as heat treatment (autoclaving), gamma irradiation, and ethylene (B1197577) oxide are generally unsuitable for liposomes as they can induce physicochemical alterations like phospholipid oxidation and hydrolysis, vesicle aggregation, and drug leakage.[7][8][9][16] Therefore, the recommended methods for sterilizing liposome formulations are sterile filtration and aseptic manufacturing.[7][8][9] It is important to note that the filter material can sometimes interact with the liposome components, potentially clogging the filter.[17]

Troubleshooting Guide

Issue Potential Causes Troubleshooting Solutions
Increased Particle Size and Aggregation During Storage - Inherent instability of DOPE.[5] - High liposome concentration.[5] - Suboptimal buffer pH or ionic strength.[1][18] - Inappropriate storage temperature.[5]- Incorporate helper lipids like cholesterol or phosphatidylcholine (PC) to stabilize the bilayer.[5] - Optimize the buffer pH, typically in the range of 6.5-7.5 for many DOPE systems.[18] - Store liposome suspensions at 4°C to minimize lipid mobility.[5] - If aggregation persists, consider diluting the liposome suspension for storage.[5] - Incorporate PEGylated lipids to provide steric hindrance and prevent aggregation.[6]
Low Drug Encapsulation Efficiency - Inefficient drug loading method.[6] - Poor solubility of the drug in the hydration buffer.[6] - Unfavorable electrostatic interactions between the drug and lipids.[14]- For passive loading, ensure the drug is fully dissolved in the hydration buffer.[6] - For active loading (e.g., pH gradient), verify the integrity of the gradient.[6] - Consider using oppositely charged lipids to improve the loading of charged drugs.[14] - Optimize the drug-to-lipid ratio.[19]
Premature Drug Leakage - Mechanical stress during processing (e.g., high shear forces).[6] - Suboptimal lipid composition (e.g., insufficient cholesterol).[6] - Buffer-induced hydrolysis of phospholipids.[18] - Osmotic mismatch between the internal and external buffers.[18]- Use gentle processing techniques; avoid excessive sonication or high shear forces during extrusion.[6] - Increase the molar ratio of cholesterol to enhance membrane packing.[6] - Ensure the buffer pH is optimized to minimize hydrolysis.[18] - Match the osmolarity of the internal and external buffers.[18]
Batch-to-Batch Inconsistency - Variations in manufacturing process parameters (e.g., shear force, temperature, pressure).[17] - Lack of robust process controls.[17] - Inconsistent quality of raw materials.[6]- Implement Quality by Design (QbD) principles to identify and control Critical Quality Attributes (CQAs).[20] - Establish and validate standard operating procedures (SOPs) for all manufacturing steps. - Ensure the use of high-purity lipids and other raw materials.[6] - Utilize scalable production methods like microfluidics for better control over particle size and homogeneity.[21][22]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes a general method for preparing this compound containing liposomes in a laboratory setting.

Materials:

  • This compound and other lipids (e.g., cholesterol, DSPE-PEG)

  • Organic solvent (e.g., chloroform, methanol)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve this compound and other lipids in the organic solvent in a round-bottom flask. Gently swirl the flask until the lipids are completely dissolved, and the solution is clear.[23]

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature slightly above the phase transition temperature of the lipids. Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, forming a thin, uniform lipid film on the inner surface of theflask.[23]

  • Hydration: Add the hydration buffer (pre-warmed to above the lipid phase transition temperature) to the flask containing the lipid film. Agitate the flask by hand-shaking or vortexing until the lipid film is fully suspended. This process forms a milky suspension of multilamellar vesicles (MLVs) and may take 30-60 minutes.[23]

  • Sizing by Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, pass the MLV suspension through a liposome extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 passes) to ensure a homogenous size distribution. The resulting liposome suspension should appear more translucent.[5][23]

  • Storage: Store the prepared liposomes at 4°C.[5][23]

Protocol 2: Assessing Liposome Stability using Dynamic Light Scattering (DLS)

This protocol outlines how to monitor the stability of a liposome formulation over time.

Materials:

  • Liposome suspension

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes

  • Buffer for dilution

Procedure:

  • Sample Preparation: Dilute a small aliquot of the liposome formulation in the same buffer it was prepared in to a concentration suitable for DLS analysis.[18]

  • Initial Measurement: Measure the particle size (Z-average diameter) and polydispersity index (PDI) of the formulation at time zero.[18]

  • Stability Study: Store the bulk liposome formulation under the desired conditions (e.g., 4°C, 25°C).[18]

  • Time-Point Measurements: At predetermined time intervals (e.g., 1, 7, 14, and 30 days), take an aliquot of the stored liposome suspension, prepare it as in step 1, and measure the particle size and PDI.

  • Data Analysis: Plot the Z-average diameter and PDI as a function of time. A significant increase in either parameter indicates formulation instability, such as aggregation or fusion.

Visualizations

experimental_workflow Experimental Workflow for this compound Liposome Production cluster_prep Liposome Preparation cluster_char Characterization cluster_scaleup Scale-Up Considerations prep1 1. Lipid Dissolution (this compound + Helper Lipids in Organic Solvent) prep2 2. Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 3. Hydration (Aqueous Buffer) prep2->prep3 prep4 4. Sizing (Extrusion) prep3->prep4 char1 Particle Size & PDI (DLS) prep4->char1 char2 Zeta Potential prep4->char2 char3 Encapsulation Efficiency (HPLC) prep4->char3 char4 Morphology (Cryo-TEM) prep4->char4 scale1 Process Optimization (e.g., Microfluidics) prep4->scale1 scale3 Stability Studies char1->scale3 char2->scale3 scale2 Sterilization (Sterile Filtration) scale1->scale2 scale2->scale3 scale4 Regulatory Compliance (QbD) scale3->scale4

Caption: Workflow for this compound liposome production and scale-up.

troubleshooting_workflow Troubleshooting Logic for Liposome Aggregation cluster_causes Potential Causes cluster_solutions Solutions start Issue: Liposome Aggregation (Increased Size/PDI) cause1 Inherent DOPE Instability start->cause1 cause2 Suboptimal Formulation start->cause2 cause3 Improper Storage start->cause3 sol1 Incorporate Helper Lipids (e.g., Cholesterol, PC) cause1->sol1 sol2 Optimize Buffer (pH, Ionic Strength) cause2->sol2 sol3 Add PEGylated Lipids cause2->sol3 sol4 Adjust Liposome Concentration cause2->sol4 sol5 Store at 4°C cause3->sol5

Caption: Troubleshooting workflow for liposome aggregation.

ph_release_pathway Mechanism of pH-Triggered Drug Release cluster_stable Physiological pH (~7.4) cluster_acidic Acidic Environment (e.g., Endosome, pH < 6.5) stable_lipo Stable Liposome (Bilayer Structure) chems_stable CHEMS is deprotonated (Stabilizes DOPE) acid_lipo Liposome Destabilization stable_lipo->acid_lipo Lower pH chems_protonated CHEMS becomes protonated acid_lipo->chems_protonated dope_transition DOPE reverts to inverted hexagonal phase chems_protonated->dope_transition drug_release Drug Release dope_transition->drug_release

Caption: pH-triggered drug release from this compound/CHEMS liposomes.

References

Validation & Comparative

The Efficacy of DOPE-GA Liposomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of drug delivery, the quest for efficient and targeted therapeutic carriers is paramount. Among the various nanocarriers, liposomes have emerged as a leading platform due to their biocompatibility and versatility. This guide provides a detailed comparison of liposomes incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), with a specific focus on formulations stabilized with Gum Arabic (GA), referred to here as DOPE-GA liposomes. We will delve into their efficacy, supported by experimental data, and compare their performance with other liposomal formulations. This analysis is intended for researchers, scientists, and professionals in drug development seeking to leverage advanced liposomal technologies.

Unveiling the Role of DOPE in Liposomal Delivery

DOPE is a cone-shaped, neutral phospholipid that is a key component in many advanced liposomal formulations.[1][2] Unlike bilayer-forming phospholipids, DOPE's unique molecular geometry promotes the formation of a hexagonal phase, a non-bilayer lipid structure.[3] This characteristic is instrumental in enhancing the fusogenic properties of liposomes, facilitating the merging of the liposomal membrane with the endosomal membrane.[2] This fusion allows for the direct release of the encapsulated cargo into the cytoplasm of the target cell, a critical step for the efficacy of many drugs and genetic materials that would otherwise be degraded in the endo-lysosomal pathway.[2][4]

However, liposomes composed solely of DOPE are unstable.[5] To create stable vesicles, DOPE is typically combined with other lipids that stabilize the bilayer structure, such as cationic lipids for gene delivery or weakly acidic amphiphiles like cholesteryl hemisuccinate (CHEMS) for creating pH-sensitive formulations.[1][5]

The Stabilizing Effect of Gum Arabic (GA)

Recent studies have explored the use of natural polymers like Gum Arabic (GA) to enhance the stability of liposomal formulations.[6] GA is a biocompatible and biodegradable polysaccharide that can be coated onto the surface of liposomes.[6] This coating provides steric hindrance, which helps to prevent the aggregation of liposomes and reduces their clearance by the mononuclear phagocyte system (MPS), thereby prolonging their circulation time in the bloodstream.[6] The incorporation of GA can thus improve the overall stability and bioavailability of the encapsulated therapeutic agent.[6]

Comparative Performance of DOPE-Based Liposomes

To objectively assess the efficacy of this compound liposomes, it is essential to compare their physicochemical characteristics and biological performance with other relevant formulations. The following tables summarize key quantitative data from studies on various DOPE-based liposomes.

Physicochemical Characteristics

The size, polydispersity index (PDI), and surface charge (zeta potential) of liposomes are critical parameters that influence their stability, biodistribution, and cellular uptake.

Liposome (B1194612) FormulationCo-Lipid(s)Molar RatioParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference(s)
pH-Sensitive Liposomes CHEMS6:4 (DOPE:CHEMS)160 - 170<0.2Negative>85 (for doxorubicin)[1]
Cationic Liposomes DOTAP1:1 (DOPE:DOTAP)140 - 215~0.2+30 to +41>90 (for nucleic acids)[1]
Mannosylated Cationic Liposomes Man-C4-CholNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]
EGFR-Targeted Immunoliposomes CHEMSNot Specified107.2 ± 2.90.213 ± 0.005-21.9 ± 1.888.65 ± 20.3 (for docetaxel)[8]
Gum Arabic Coated Liposomes Cholesterol, Gum ArabicVariable266.60 ± 8.49Not Specified-6Not Specified[6]
In Vitro and In Vivo Efficacy

The ultimate measure of a drug delivery system's efficacy lies in its ability to deliver its payload to the target site and elicit a therapeutic response.

Study TypeLiposome FormulationModelOutcomeKey FindingReference(s)
In Vitro Gene Transfection Man/DOPE vs. Man/DOPCNot Specified10-fold higher transfection activity with Man/DOPEDOPE enhances intracellular trafficking.[7]
In Vivo Gene Expression Man/DOPE vs. Man/DOPCMiceHigher gene expression in the liver with Man/DOPEDOPE improves distribution to the target site.[7]
In Vitro Cytotoxicity DOPE/CHEMS-DTX vs. Immunoliposome-DTXDU145 prostate cancer cellsIC50 of 28.28 nM vs. 12.60 nMAntibody targeting enhances cytotoxicity.[8]
In Vivo Tumor Accumulation PEG-ACGs-LipoU87 Tumor-bearing MiceSignificantly enhanced tumor accumulationNot Specified[1]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in the evaluation of DOPE-based liposomes.

Preparation of DOPE-Based Liposomes by Thin-Film Hydration

This is a common and straightforward method for preparing liposomes in a laboratory setting.[1][2]

  • Lipid Dissolution: Dissolve DOPE and any co-lipids (e.g., CHEMS, DOTAP) in a suitable organic solvent, such as chloroform, in a round-bottom flask.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. The solvent is then evaporated under reduced pressure, leaving a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, PBS) and agitating the flask. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).

  • Sizing: To obtain unilamellar vesicles of a desired size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Encapsulation Efficiency Determination

This protocol determines the percentage of the drug that has been successfully encapsulated within the liposomes.[1]

  • Separation of Free Drug: Separate the liposomes from the unencapsulated drug using techniques like ultracentrifugation or size exclusion chromatography.

  • Liposome Lysis: Disrupt the liposomes using a detergent (e.g., Triton X-100) to release the encapsulated drug.

  • Quantification: Quantify the amount of drug in the lysed liposome fraction and the unencapsulated fraction using a suitable analytical method such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation: Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100.

In Vivo Therapeutic Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of liposomal drug formulations in an animal model.[1]

  • Tumor Implantation: Implant tumor cells into the appropriate site in immunocompromised mice. Allow the tumors to grow to a palpable size.

  • Treatment Groups: Randomly assign tumor-bearing mice to different treatment groups: (a) Control (e.g., saline), (b) Free drug, (c) Liposomal drug formulation (e.g., this compound-drug), and (d) Empty liposomes.

  • Dosing Regimen: Administer the treatments, typically intravenously, at a predetermined dose and schedule.

  • Tumor Growth Monitoring: Measure the tumor volume using calipers at regular intervals.

  • Data Analysis: Plot the average tumor growth curves for each group. Therapeutic efficacy is determined by comparing the tumor growth inhibition in the treated groups relative to the control group.

Visualizing the Mechanisms

To better understand the processes involved in the action and evaluation of DOPE-based liposomes, the following diagrams illustrate key pathways and workflows.

experimental_workflow cluster_preparation Liposome Preparation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro / In Vivo Evaluation lipid_dissolution Lipid Dissolution film_formation Thin-Film Formation lipid_dissolution->film_formation hydration Hydration film_formation->hydration sizing Sizing (Extrusion) hydration->sizing particle_size Particle Size & PDI sizing->particle_size zeta_potential Zeta Potential sizing->zeta_potential encapsulation_efficiency Encapsulation Efficiency sizing->encapsulation_efficiency in_vitro_release In Vitro Release sizing->in_vitro_release cellular_uptake Cellular Uptake in_vitro_release->cellular_uptake in_vivo_efficacy In Vivo Efficacy cellular_uptake->in_vivo_efficacy signaling_pathway liposome DOPE-Liposome cell_membrane Cell Membrane liposome->cell_membrane 1. Binding endocytosis Endocytosis cell_membrane->endocytosis 2. Internalization endosome Early Endosome (pH ~6.0-6.5) endocytosis->endosome late_endosome Late Endosome (pH ~5.0-5.5) endosome->late_endosome lysosome Lysosome (pH ~4.5) late_endosome->lysosome drug_release Drug Release late_endosome->drug_release 3. Endosomal Escape (DOPE-mediated membrane fusion) degradation Drug Degradation lysosome->degradation cytoplasm Cytoplasm drug_release->cytoplasm

References

A Comparative Analysis of Dope-GA and DOPE in Liposomal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced drug delivery, the choice of lipid excipients is paramount to the efficacy and stability of liposomal formulations. This guide provides a detailed comparative analysis of two closely related phosphoethanolamine-based lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and its derivative, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (Dope-GA). While DOPE is a well-established helper lipid known for its fusogenic properties, this compound presents a structural modification with potential implications for liposome (B1194612) performance. This document aims to objectively compare their characteristics based on available data and structural analysis, offering insights for rational liposome design.

Introduction to DOPE and this compound

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a neutral helper phospholipid integral to many liposomal formulations for gene and drug delivery.[1] Its unique conical molecular shape, a result of the small ethanolamine (B43304) headgroup relative to its unsaturated oleoyl (B10858665) acyl chains, imparts a propensity to form non-bilayer, inverted hexagonal (HII) phases. This characteristic is crucial for its function as a fusogenic lipid, facilitating the endosomal escape of encapsulated cargo into the cytoplasm.[2][3][4]

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (this compound) is a derivative of DOPE where the primary amine of the ethanolamine headgroup is acylated with a glutaryl group. This modification introduces a dicarboxylic acid moiety, altering the physicochemical properties of the headgroup.[5] this compound has been identified as a key component in the preparation of specific liposomal formulations, such as ELL-12, an anti-tumor agent.[5] Due to a lack of extensive comparative studies in publicly available literature, this guide will draw comparisons based on the structural differences and established principles of lipid bilayer behavior.

Physicochemical Properties: A Comparative Overview

The modification of the DOPE headgroup to create this compound is expected to significantly influence the physicochemical properties of the resulting liposomes. The introduction of a glutaryl group adds a negatively charged carboxylate at physiological pH and increases the headgroup size.

PropertyDOPEThis compound (Hypothesized)Rationale for Hypothesized Properties of this compound
Molecular Weight ~744.03 g/mol [6]~858.13 g/mol [5]Direct measurement from chemical structure.
Headgroup Charge Neutral (zwitterionic)Anionic (due to carboxyl group)The glutaryl moiety introduces a carboxylic acid, which will be deprotonated and negatively charged at neutral pH.
Molecular Shape ConicalMore CylindricalThe larger, charged glutaryl headgroup is expected to increase the effective headgroup area, transitioning the molecular shape from conical towards cylindrical.
pH-Sensitivity Fusogenic at acidic pHPotentially pH-sensitive, but likely less fusogenicThe carboxyl group's protonation state will be pH-dependent, potentially influencing headgroup interactions and membrane properties. However, the larger headgroup may sterically hinder the formation of the fusogenic HII phase.
Stability in Liposomes Can be unstable and prone to aggregation on its own; often requires stabilizing lipids like PC or CHEMS.[4]Potentially more stable in lamellar phasesThe more cylindrical shape would favor bilayer formation, potentially leading to more stable liposomes without the need for high concentrations of stabilizing co-lipids.

Performance in Liposomes: A Comparative Analysis

The structural differences between DOPE and this compound are anticipated to translate into distinct performance characteristics when incorporated into liposomes.

Performance MetricDOPE-containing LiposomesThis compound-containing Liposomes (Hypothesized)Rationale for Hypothesized Performance of this compound Liposomes
Fusogenicity & Endosomal Escape High, especially at acidic pH, facilitating cargo release into the cytoplasm.[2][3]Lower fusogenicityThe larger, more hydrated glutaryl headgroup and more cylindrical shape are less conducive to the formation of the inverted hexagonal phase required for membrane fusion.
Encapsulation Efficiency Can be lower for certain drugs due to the less stable bilayer packing.Potentially higherThe increased stability of the lamellar phase may lead to less "leaky" bilayers and improved encapsulation of both hydrophilic and lipophilic drugs.
In Vitro Drug Release Can exhibit pH-triggered release due to phase transition.May exhibit a more controlled, slower release profile.A more stable bilayer would likely result in reduced passive diffusion of the encapsulated drug. Any pH-triggered release would depend on the extent to which protonation of the glutaryl group destabilizes the membrane.
Cellular Uptake Can be high, facilitated by the fusogenic nature of the lipid.May have altered cellular uptake mechanisms.The negative charge of this compound could influence interactions with the cell surface. Uptake may be more reliant on endocytosis rather than direct fusion.
In Vivo Circulation Time Can be rapidly cleared by the reticuloendothelial system (RES) unless sterically shielded (e.g., with PEG).Potentially longer circulation, but the negative charge could also lead to opsonization.The increased stability might reduce premature drug leakage in vivo. The impact of the negative charge on RES uptake would need experimental validation.

Experimental Protocols

Detailed methodologies for the preparation and characterization of liposomes are crucial for reproducible research. Below are representative protocols that can be adapted for both DOPE and this compound containing formulations.

Liposome Preparation by Thin-Film Hydration

This is a common and straightforward method for preparing liposomes in a laboratory setting.[7]

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., primary phospholipid, cholesterol, and DOPE or this compound) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least one hour to remove any residual solvent.[8]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc. This process forms multilamellar vesicles (MLVs).

  • Sizing (Optional but Recommended):

    • To obtain unilamellar vesicles with a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[7]

Characterization of Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the liposome suspension in a suitable buffer and measure the size distribution and PDI using a DLS instrument. PDI values below 0.2 are generally indicative of a monodisperse population.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry.

  • Procedure: Dilute the liposome suspension in a low ionic strength buffer and measure the electrophoretic mobility to determine the zeta potential. This provides information about the surface charge and stability of the liposomes.

3. Encapsulation Efficiency Determination:

  • Procedure:

    • Separate the unencapsulated ("free") drug from the liposomes using techniques such as size exclusion chromatography, dialysis, or ultracentrifugation.

    • Quantify the amount of drug in the liposomal fraction after lysing the vesicles with a suitable detergent (e.g., Triton X-100) or solvent.

    • Quantify the amount of free drug in the supernatant/eluate.

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Total Drug - Free Drug) / Total Drug * 100[5]

4. In Vitro Drug Release Study:

  • Technique: Dialysis method.

  • Procedure:

    • Place a known amount of the drug-loaded liposome formulation in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and an acidic buffer like pH 5.5 to simulate endosomal conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Signaling Pathways and Experimental Workflows

Visualizing experimental workflows and the proposed mechanisms of action can aid in understanding the comparative roles of DOPE and this compound.

LiposomePreparationWorkflow cluster_prep Liposome Preparation cluster_char Characterization cluster_application Application dissolve Dissolve Lipids in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate with Aqueous Buffer (forms MLVs) film->hydrate size Size Reduction (Extrusion/Sonication) hydrate->size dls DLS (Size, PDI) size->dls zeta Zeta Potential size->zeta ee Encapsulation Efficiency size->ee release In Vitro Release size->release invitro In Vitro Studies (Cellular Uptake, Cytotoxicity) release->invitro invivo In Vivo Studies (Pharmacokinetics, Efficacy) invitro->invivo

Fig. 1: General workflow for liposome preparation and characterization.

EndosomalEscape cluster_dope DOPE-containing Liposome cluster_dopega This compound-containing Liposome (Hypothesized) endocytosis_dope Endocytosis endosome_dope Liposome in Endosome endocytosis_dope->endosome_dope acidification_dope Endosomal Acidification (pH drop) endosome_dope->acidification_dope fusion_dope HII Phase Transition & Membrane Fusion acidification_dope->fusion_dope release_dope Cargo Release into Cytoplasm fusion_dope->release_dope endocytosis_ga Endocytosis endosome_ga Liposome in Endosome endocytosis_ga->endosome_ga acidification_ga Endosomal Acidification (pH drop) endosome_ga->acidification_ga stable_ga Remains Largely Lamellar (Less Fusogenic) acidification_ga->stable_ga slow_release_ga Slower/Limited Cargo Release from Endosome stable_ga->slow_release_ga

Fig. 2: Proposed mechanisms of endosomal escape for DOPE vs. This compound liposomes.

Conclusion

DOPE remains a cornerstone "helper" lipid for formulations requiring high fusogenicity to facilitate endosomal escape, particularly for the delivery of nucleic acids and other macromolecules that must reach the cytoplasm to be effective. Its conical shape and pH-sensitive transition to the HII phase are the primary drivers of its utility.

This compound, with its glutaryl-modified headgroup, represents a departure from the classical fusogenic properties of DOPE. The introduction of a negative charge and a bulkier headgroup likely shifts its molecular geometry towards a more cylindrical shape, favoring the formation of more stable lamellar bilayers. This could translate to liposomes with higher encapsulation efficiencies and greater stability, potentially at the cost of reduced fusogenicity.

The choice between DOPE and this compound will ultimately depend on the specific requirements of the drug delivery system. For applications where endosomal escape is the rate-limiting step, DOPE is the established choice. However, for formulations where stability and controlled release are of greater concern, and a degree of pH-sensitivity from the glutaryl group may still be beneficial, this compound could present a viable, albeit less fusogenic, alternative. Further experimental studies are warranted to fully elucidate the performance of this compound in liposomes and validate the hypotheses presented in this guide.

References

A Comparative Guide to Fusogenic Liposomes: The Role of DOPE and its Derivatives in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of liposomal drug delivery systems, with a focus on the specificity and performance imparted by the fusogenic lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and its derivatives, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DOPE-GA). While the initial query centered on the "targeting" of this compound, it is crucial to understand that these lipids do not function as targeting ligands in the traditional sense of binding to specific molecular targets. Instead, their "specificity" lies in their ability to respond to the acidic environment of endosomes, facilitating the release of encapsulated cargo into the cytoplasm of target cells. This guide will objectively compare the performance of DOPE-containing liposomes with other common liposomal formulations, supported by experimental data and detailed protocols.

The Fusogenic Advantage of DOPE-Based Liposomes

DOPE is a cone-shaped lipid that, unlike many other phospholipids (B1166683) used in liposomes, does not readily form stable bilayers at physiological pH. Instead, it has a propensity to form an inverted hexagonal (HII) phase, a non-bilayer structure that can disrupt lipid membranes. This characteristic is harnessed in drug delivery to promote the fusion of the liposome (B1194612) with the endosomal membrane after cellular uptake, a critical step for avoiding lysosomal degradation of the therapeutic payload.

When incorporated into a liposome formulation, often with a stabilizing lipid and a cationic lipid for nucleic acid delivery or a pH-sensitive component like cholesteryl hemisuccinate (CHEMS), DOPE's fusogenic potential is realized in the acidic environment of the late endosome (pH 5.5-6.5). This pH drop triggers a conformational change in the liposome structure, leading to membrane fusion and the release of its contents into the cytoplasm. This compound, with its glutaryl headgroup, is designed to enhance this pH sensitivity.

Comparative Performance of Liposomal Formulations

The selection of a helper lipid is a critical determinant of a liposomal nanoparticle's (LNP) stability, fusogenicity, and ultimately, its therapeutic efficacy. The following table summarizes quantitative data comparing the physicochemical properties and performance of liposomes formulated with DOPE versus those containing other common helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).

Parameter DOPE-Based Liposomes (Fusogenic/pH-Sensitive) DOPC-Based Liposomes (Non-Fusogenic) DSPC-Based Liposomes (Rigid/Stable) Reference
Particle Size (nm) 100 - 15080 - 12080 - 120[1]
Polydispersity Index (PDI) < 0.2< 0.2< 0.2[1]
Zeta Potential (mV) +30 to +50 (with cationic lipid) or Negative (with CHEMS)Variable, near-neutral to slightly negativeVariable, near-neutral to slightly negative[2][3]
Encapsulation Efficiency (%) > 90% for nucleic acids, variable for small molecules> 95% for mRNA> 95% for mRNA[4]
In Vitro Drug Release at pH 7.4 Low (<10% in 6h)LowVery Low[5]
In Vitro Drug Release at pH 5.5 High (>90% in 6h)LowLow[5]
In Vitro Transfection Efficiency HighLowModerate[2]
In Vivo Tumor Accumulation Enhanced due to EPR effect and cellular uptakeDependent on PEGylationHigh, prolonged circulation[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams are provided in DOT language for Graphviz.

G cluster_0 Cellular Uptake and Endosomal Escape Liposome Liposome Endocytosis Endocytosis Liposome->Endocytosis 1. Cellular Entry Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome 2. Maturation & pH drop Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Alternative Pathway (Non-fusogenic liposomes) Drug_Release Drug Release Late_Endosome->Drug_Release 3. DOPE-mediated Membrane Fusion Cytoplasm Cytoplasm Drug_Release->Cytoplasm 4. Therapeutic Effect

Caption: Mechanism of DOPE-mediated endosomal escape.

G Start Start Lipid_Dissolution 1. Dissolve Lipids (e.g., this compound, Helper Lipid) in organic solvent Start->Lipid_Dissolution Thin_Film_Formation 2. Evaporate Solvent to form a thin lipid film Lipid_Dissolution->Thin_Film_Formation Hydration 3. Hydrate film with aqueous buffer (containing drug) Thin_Film_Formation->Hydration Vesicle_Formation 4. Formation of Multilamellar Vesicles (MLVs) Hydration->Vesicle_Formation Extrusion 5. Extrusion through polycarbonate membranes Vesicle_Formation->Extrusion Characterization 6. Physicochemical Characterization Extrusion->Characterization End End Characterization->End

References

A Comparative Guide to Genetic Algorithm-Based Molecular Docking for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of computational drug discovery, molecular docking is a pivotal technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This guide provides a comparative overview of a prominent genetic algorithm-based docking program, AutoDock, with other widely used alternatives. As the term "Dope-GA" did not correspond to a specific publicly documented software, we will focus on AutoDock as a representative example of a docking program employing a genetic algorithm.

This guide is intended for researchers, scientists, and drug development professionals to objectively assess the performance of different docking methodologies and to provide a framework for the cross-validation of in silico experimental results.

Comparative Performance of Docking Programs

The selection of a docking program can significantly impact the outcome of a virtual screening campaign. The following table summarizes the performance of AutoDock, which uses a Lamarckian Genetic Algorithm, in comparison to other popular docking programs like GOLD (which also uses a genetic algorithm) and Glide (which uses a different search algorithm). The metrics include docking accuracy (ability to reproduce the experimental binding pose, often measured by Root Mean Square Deviation - RMSD) and scoring accuracy (ability to rank active compounds higher than inactive ones).

Docking ProgramSearch AlgorithmKey Performance CharacteristicsReference
AutoDock Lamarckian Genetic Algorithm- Strong performance in scoring accuracy.[1][2] - Widely used and extensively validated in academic research. - Can be computationally intensive, especially with a high number of flexible torsions.[1][2]
GOLD Genetic Algorithm- Generally good performance in reproducing crystallographic poses. - Performance can be dependent on the specific binding site characteristics.[3][3]
Glide Hierarchical search protocol- Often exhibits high consistency in identifying the correct binding pose.[1][3] - Generally considered to be one of the more accurate programs for pose prediction.[4][1][3][4]

It is important to note that the performance of any docking program can be target-dependent, and validation is crucial for any new system.[3]

Experimental Protocols

A standardized and well-documented protocol is essential for reproducible molecular docking studies. Below are detailed methodologies for a typical docking experiment using a genetic algorithm-based program like AutoDock, alongside a protocol for the crucial step of cross-validating the computational results with experimental data.

This protocol outlines a general workflow for predicting the binding mode of a ligand to a protein target using AutoDock.

  • Preparation of the Receptor and Ligand:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogen atoms, and assigning partial charges.

    • Prepare the ligand by defining its rotatable bonds and assigning charges. These steps are typically performed using tools like AutoDockTools (ADT).[5][6]

  • Grid Box Generation:

    • Define a grid box that encompasses the binding site of the protein. This grid is used by AutoGrid to pre-calculate the interaction energies for different atom types.[5]

  • Docking Simulation using Lamarckian Genetic Algorithm (LGA):

    • The LGA is a hybrid algorithm that combines a genetic algorithm for global search with a local search method for energy minimization.[7][8]

    • Set the docking parameters in the input file, including the number of GA runs, population size, and the maximum number of energy evaluations.[9][10]

    • Execute the AutoDock simulation. The program will explore different conformations of the ligand within the grid box and estimate the binding energy for each.[5]

  • Analysis of Results:

    • The results are typically clustered based on conformational similarity (RMSD).

    • The lowest energy conformation is usually considered the most likely binding pose.

    • Visualize the docked pose and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Computational predictions from molecular docking must be validated experimentally to be considered reliable.[11] This protocol describes how to correlate docking scores with experimental biological activity data, such as IC50 values.

  • Selection of Compounds for Validation:

    • From the docking results, select a set of top-ranking compounds for experimental testing. It is also advisable to include some lower-ranking and structurally diverse compounds to assess the model's predictive power.

  • in vitro Biological Assay:

    • Perform a relevant biological assay to measure the activity of the selected compounds against the target protein. For example, an enzyme inhibition assay can be used to determine the IC50 value of each compound.[12]

  • Data Correlation and Analysis:

    • Create a scatter plot of the docking scores versus the experimental IC50 values (often as pIC50, which is -log(IC50)).

    • Calculate the correlation coefficient (e.g., Pearson's r) to quantify the relationship between the computational predictions and experimental results. A strong correlation indicates that the docking protocol is effective at predicting the binding affinity of the compounds.

Visualizing the Workflow and Concepts

To better illustrate the processes and logic described, the following diagrams are provided in the DOT language for Graphviz.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Protein Structure (PDB) PrepProt Prepare Protein (Add Hydrogens, Charges) PDB->PrepProt Ligand Ligand Structure PrepLig Prepare Ligand (Define Torsions) Ligand->PrepLig Grid Define Grid Box PrepProt->Grid Dock Run Docking (Genetic Algorithm) PrepLig->Dock Grid->Dock Analyze Analyze Poses & Scores Dock->Analyze Select Select Compounds Analyze->Select Correlate Correlate Docking Score vs. Experimental Data Analyze->Correlate InVitro In Vitro Assay (e.g., IC50) Select->InVitro InVitro->Correlate

Caption: A general workflow for a molecular docking experiment.

Genetic_Algorithm_Logic Start Initial Population (Random Ligand Poses) Fitness Fitness Evaluation (Scoring Function) Start->Fitness Selection Selection (Survival of the Fittest) Fitness->Selection Termination Termination Condition Met? Fitness->Termination Crossover Crossover (Combine Poses) Selection->Crossover Mutation Mutation (Random Changes) Crossover->Mutation NewGen New Generation Mutation->NewGen NewGen->Fitness Loop Termination->Selection No Result Best Pose Found Termination->Result Yes

Caption: The logical flow of a typical genetic algorithm.

Cross_Validation_Workflow cluster_computational Computational Docking cluster_experimental Experimental Validation cluster_analysis Performance Evaluation Docking Perform Docking on Known Ligands & Decoys Rank Rank Compounds by Docking Score Docking->Rank Correlate Correlate Scores with Activity Rank->Correlate Enrichment Calculate Enrichment Factor Rank->Enrichment Assay Measure Biological Activity (e.g., IC50) Assay->Correlate Assay->Enrichment

Caption: Workflow for cross-validating docking results.

References

Assessing the Immunogenicity of Dope-GA Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunogenic properties of Dope-GA formulations against other common liposomal alternatives. The information presented is collated from peer-reviewed experimental data to assist in the rational design and evaluation of lipid-based vaccine and drug delivery systems.

Comparative Immunogenicity Profile

The immunogenicity of liposomal formulations is critically dependent on their lipid composition. Factors such as the choice of neutral lipid, the type of cationic lipid, and the overall surface charge significantly influence the nature and magnitude of the resultant immune response. Formulations containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) are of particular interest due to DOPE's fusogenic properties, which can facilitate endosomal escape and enhance antigen presentation. In this guide, "this compound" refers to a putative DOPE-containing formulation, where "GA" may represent a specific antigen or adjuvant.

The following tables summarize quantitative data from various studies, comparing key immunogenicity markers for DOPE-containing liposomes against other formulations.

Table 1: Humoral Immune Response to Liposomal Formulations

FormulationAntigenIgG1 Titer (Th2-associated)IgG2a Titer (Th1-associated)IgG2a/IgG1 RatioReference
DOTAP/DOPE Ovalbumin (OVA)ModerateHigh>1[1][2]
DC-Chol/DOPE OVAModerate to HighHigh>1[3][4]
DSPC/Cholesterol OVAHighLow to Moderate<1[5]
DOTAP/Cholesterol OVAHighModerate~1[6]

Note: Titers are presented as relative levels (Low, Moderate, High) for comparative purposes, as absolute values vary between studies.

Table 2: Cellular Immune Response to Liposomal Formulations

FormulationKey Cytokine ProfilePredominant T-helper ResponseT-cell Activation MarkersReference
DOTAP/DOPE High IFN-γ, Low IL-4Th1 biasedIncreased CD8+ proliferation[1][2]
DC-Chol/DOPE High IFN-γ, Low IL-4Th1 biasedEnhanced antigen cross-presentation[4]
DSPC/Cholesterol Low IFN-γ, High IL-4Th2 biasedModerate CD4+ proliferation[5]
DOTAP/Cholesterol Moderate IFN-γ, Moderate IL-4Mixed Th1/Th2Increased CD80/CD86 on DCs[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of liposomal immunogenicity. Below are protocols for key experiments cited in this guide.

In Vivo Immunogenicity Assessment in Mice

Objective: To determine the humoral and cellular immune responses elicited by different liposomal vaccine formulations in a murine model.

Materials:

  • Liposomal formulations encapsulating a model antigen (e.g., Ovalbumin).

  • BALB/c mice (6-8 weeks old).

  • Phosphate-buffered saline (PBS).

  • Syringes and needles for subcutaneous injection.

  • Blood collection supplies.

  • Spleen harvesting tools.

Procedure:

  • Divide mice into experimental groups (n=5-8 per group), each receiving a different liposomal formulation or a control (e.g., PBS, free antigen).

  • Immunize mice subcutaneously at the base of the tail with 100 µL of the respective formulation on day 0.

  • Administer booster immunizations on days 14 and 28.

  • Collect blood samples via retro-orbital or tail vein bleeding on days 13, 27, and 42 to assess antibody responses.

  • On day 42, euthanize mice and harvest spleens for the analysis of cellular immune responses.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

Objective: To quantify antigen-specific IgG1 and IgG2a antibody titers in mouse serum.

Materials:

  • 96-well ELISA plates.

  • Antigen (e.g., Ovalbumin).

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Blocking buffer (e.g., 5% skim milk in PBS-T).

  • Mouse serum samples.

  • HRP-conjugated anti-mouse IgG1 and IgG2a secondary antibodies.

  • TMB substrate solution.

  • Stop solution (e.g., 2N H₂SO₄).

  • Plate reader.

Procedure:

  • Coat ELISA plates with the antigen (1-5 µg/mL in coating buffer) overnight at 4°C.

  • Wash plates with PBS-T (PBS with 0.05% Tween 20).

  • Block non-specific binding sites with blocking buffer for 2 hours at room temperature.

  • Wash plates and add serially diluted mouse serum samples. Incubate for 2 hours at room temperature.

  • Wash plates and add HRP-conjugated anti-mouse IgG1 or IgG2a secondary antibodies. Incubate for 1 hour at room temperature.

  • Wash plates and add TMB substrate. Incubate in the dark until color develops.

  • Stop the reaction with stop solution and read the absorbance at 450 nm.

  • The antibody titer is defined as the reciprocal of the highest dilution giving an absorbance value twice that of the background.

Cytokine Profiling by ELISA

Objective: To measure the levels of key cytokines (e.g., IFN-γ, IL-4) in the supernatant of restimulated splenocytes.

Procedure:

  • Prepare single-cell suspensions of splenocytes from immunized mice.

  • Plate splenocytes at a density of 2 x 10⁶ cells/well in a 96-well plate.

  • Restimulate the cells with the specific antigen (e.g., 10 µg/mL OVA) for 72 hours.

  • Collect the culture supernatant.

  • Perform a sandwich ELISA for the cytokines of interest (IFN-γ and IL-4) using commercially available kits, following the manufacturer's instructions.[7]

T-cell Activation Assay (Intracellular Cytokine Staining)

Objective: To identify and quantify antigen-specific T-cells producing specific cytokines.

Procedure:

  • Restimulate splenocytes with the antigen as described in the cytokine profiling protocol, in the presence of a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture.

  • Harvest the cells and stain for surface markers (e.g., CD3, CD4, CD8).

  • Fix and permeabilize the cells using a commercial kit.

  • Stain for intracellular cytokines (e.g., IFN-γ, IL-4) with fluorescently labeled antibodies.

  • Analyze the cells by flow cytometry to determine the percentage of cytokine-producing CD4+ and CD8+ T-cells.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows related to the immunogenicity of this compound formulations.

experimental_workflow cluster_in_vivo In Vivo Immunization cluster_analysis Ex Vivo Analysis cluster_humoral_assays Humoral Assays cluster_cellular_assays Cellular Assays Immunization Immunization Booster Booster Immunization->Booster Day 14, 28 Sample Collection Sample Collection Booster->Sample Collection Day 42 Humoral Response Humoral Response Sample Collection->Humoral Response Cellular Response Cellular Response Sample Collection->Cellular Response ELISA (IgG1/IgG2a) ELISA (IgG1/IgG2a) Humoral Response->ELISA (IgG1/IgG2a) Splenocyte Restimulation Splenocyte Restimulation Cellular Response->Splenocyte Restimulation Cytokine ELISA (IFN-g/IL-4) Cytokine ELISA (IFN-g/IL-4) Splenocyte Restimulation->Cytokine ELISA (IFN-g/IL-4) Flow Cytometry (ICS) Flow Cytometry (ICS) Splenocyte Restimulation->Flow Cytometry (ICS) signaling_pathway cluster_uptake Antigen Presenting Cell (APC) cluster_presentation Antigen Presentation cluster_tcell_activation T-Cell Activation This compound Liposome This compound Liposome Endocytosis Endocytosis This compound Liposome->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape\n(facilitated by DOPE) Endosomal Escape (facilitated by DOPE) Endosome->Endosomal Escape\n(facilitated by DOPE) MHC Class II MHC Class II Endosome->MHC Class II Cytosolic Antigen Cytosolic Antigen Endosomal Escape\n(facilitated by DOPE)->Cytosolic Antigen Proteasomal Degradation Proteasomal Degradation Cytosolic Antigen->Proteasomal Degradation MHC Class I MHC Class I Proteasomal Degradation->MHC Class I CD8+ T-cell (CTL) CD8+ T-cell (CTL) MHC Class I->CD8+ T-cell (CTL) CD4+ T-cell CD4+ T-cell MHC Class II->CD4+ T-cell Th1 Differentiation Th1 Differentiation CD4+ T-cell->Th1 Differentiation Th1 Differentiation->CD8+ T-cell (CTL) Help

References

A Guide to Benchmarking Drug-Gene Association Tools for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on "Dope-GA"

Initial research into "this compound" for the purpose of this benchmarking guide has revealed that it is not a software or algorithm for drug-gene association analysis. Instead, this compound is a chemical compound, specifically a lipid, used in the preparation of liposomes for applications such as drug delivery research.[1] Consequently, a direct performance comparison of "this compound" against computational drug-gene association tools is not applicable.

This guide will therefore focus on providing a comprehensive framework for benchmarking actual computational tools and algorithms designed for drug-gene association analysis, which is a critical step in modern drug discovery and development.[2][3]

Understanding the Landscape of Drug-Gene Association Tools

The identification of genes associated with diseases is a foundational element of drug target discovery.[4] A multitude of computational algorithms have been developed to predict and prioritize these associations by leveraging vast datasets of genomic and molecular information. These tools can be broadly categorized based on their underlying methodologies.

Table 1: Classes of Drug-Gene Association Algorithms and their Characteristics

Algorithm ClassDescriptionStrengthsWeaknessesExample Tools/Methods Mentioned in Literature
Network-Based Algorithms Utilize protein-protein interaction (PPI) networks and other biological networks to infer relationships between genes and diseases. The "guilt by association" principle is often applied, where genes interacting with known disease genes are also implicated.[4][5]Can uncover novel associations and provide a systems-level view of disease mechanisms.Performance is highly dependent on the completeness and quality of the underlying network data. Can be computationally intensive.DEPICT, MAGMA, NetWAS[6]
Machine Learning Methods Employ supervised or unsupervised learning models to predict drug-gene associations based on a wide range of features, including genomic data, expression profiles, and pathway information.[4]Can model complex, non-linear relationships and integrate heterogeneous data sources. Often show high predictive accuracy.Can be a "black box," making the biological interpretation of results challenging. Prone to overfitting if not carefully validated.Locus-to-gene (L2G) score[7]
Causal Reasoning Algorithms Aim to infer causal relationships between drugs, genes, and diseases by analyzing how a compound's introduction perturbs gene expression within the context of a biological network.[8]Can provide mechanistic insights into a drug's mode of action. Helps to move beyond correlation to potential causation.The accuracy of causal inference is limited by the completeness and accuracy of the prior knowledge network.SigNet, CausalR, CARNIVAL[8]
Statistical Genetics Approaches Rely on statistical methods applied to genome-wide association study (GWAS) data to identify genes causally linked to diseases. Methods like colocalization with expression quantitative trait loci (eQTLs) are common.[7]Provide strong, data-driven evidence for gene-disease links. Can help to fine-map causal variants from GWAS loci.The statistical power to detect associations can be limited, especially for rare variants. Interpretation can be complex due to linkage disequilibrium.eQTL colocalization[7]

Experimental Protocols for Benchmarking

A robust and unbiased benchmarking protocol is essential for evaluating the performance of drug-gene association tools. The following outlines a general methodology that can be adapted for specific research questions.

Dataset Curation
  • Gold-Standard Datasets : A common approach is to use "gold standard" gene sets, which are genes with a well-established link to the disease or trait of interest.[6] However, it's important to be aware that these can be biased towards well-studied genes.

  • Data Sources for Validation :

    • Clinical Trial Outcomes : Cross-referencing tool predictions with the outcomes of drug trials for specific diseases provides a practical and clinically relevant benchmark.[7]

    • Pharmacogenomic Databases : Resources like the FDA's Table of Pharmacogenetic Associations and PharmGKB provide curated lists of gene-drug pairs with known clinical significance.[9][10][11]

    • Public Gene-Disease Databases : Databases such as DisGeNET, OMIM, and the NHGRI-EBI GWAS Catalog are valuable sources for curated gene-disease associations.[2][5]

Performance Metrics

The choice of performance metrics will depend on the specific task (e.g., gene prioritization, subnetwork identification). Common metrics include:

  • For Prioritization Tasks :

    • Precision : The proportion of predicted genes that are true positives.

    • Recall (Sensitivity) : The proportion of true positive genes that are correctly identified.

    • F1-Score : The harmonic mean of precision and recall.

    • Receiver Operating Characteristic (ROC) Curve Analysis : Plots the true positive rate against the false positive rate at various threshold settings. The Area Under the Curve (AUC) is a common summary statistic.

  • For Subnetwork Identification :

    • Enrichment Analysis : Assessing whether the identified subnetworks are significantly enriched for known disease-related genes or pathways.

Cross-Validation Strategy

To ensure the robustness of the findings and avoid overfitting, a cross-validation approach is recommended. A "leave-one-chromosome-out" strategy has been proposed as an unbiased method where predictions are made for one chromosome at a time using data from the remaining chromosomes for training.[6]

Visualizing Workflows and Concepts

To aid in the understanding of the benchmarking process and the underlying biological concepts, the following diagrams are provided.

Benchmarking_Workflow cluster_data Data Acquisition & Preparation cluster_analysis Analysis & Evaluation cluster_results Results & Interpretation Data_Sources Gene-Disease Databases (e.g., DisGeNET, OMIM) Clinical Trial Data Gold_Standard Define Gold Standard Gene Sets Data_Sources->Gold_Standard Input_Data Prepare Input Data for Tools (e.g., Gene Lists, Expression Data) Gold_Standard->Input_Data Tool_A Drug-Gene Association Tool A Input_Data->Tool_A Tool_B Drug-Gene Association Tool B Input_Data->Tool_B Tool_C Drug-Gene Association Tool C Input_Data->Tool_C Performance_Metrics Calculate Performance Metrics (Precision, Recall, AUC, etc.) Tool_A->Performance_Metrics Tool_B->Performance_Metrics Tool_C->Performance_Metrics Comparison_Table Generate Comparative Data Tables Performance_Metrics->Comparison_Table Interpretation Interpret Results & Draw Conclusions Comparison_Table->Interpretation Signaling_Pathway Drug Drug Target_Receptor Target Receptor Drug->Target_Receptor inhibits Kinase_1 Kinase 1 Target_Receptor->Kinase_1 activates Kinase_2 Kinase 2 Kinase_1->Kinase_2 phosphorylates Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor activates Disease_Gene Disease-Associated Gene Transcription_Factor->Disease_Gene regulates expression of Cellular_Response Cellular Response Disease_Gene->Cellular_Response Algorithm_Relationships All_Tools Drug-Gene Association Tools Network_Based Network-Based All_Tools->Network_Based ML_Based Machine Learning All_Tools->ML_Based Causal_Reasoning Causal Reasoning All_Tools->Causal_Reasoning Statistical_Genetics Statistical Genetics All_Tools->Statistical_Genetics Network_Based->Causal_Reasoning often incorporates ML_Based->Causal_Reasoning can be a component of

References

Safety Operating Guide

Proper Disposal Procedures for DOPE-GA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of DOPE-GA (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl)), a lipid commonly used in the preparation of liposomes for research and drug delivery applications.[1][2] Adherence to these procedures is critical for ensuring personal safety, preventing environmental contamination, and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While specific requirements may vary based on the institutional guidelines and the scale of handling, the following provides a general framework.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPEStandards and Specifications
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
Hands Chemical-resistant gloves (e.g., nitrile).Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[3]
Body Laboratory coat.The type of body protection should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[3]
Respiratory Not generally required under normal handling conditions. If dust formation is a risk, use a type N95 (US) or type P1 (EN 143) dust mask.Respirators and their components should be tested and approved under standards like NIOSH (US) or CEN (EU).[3]

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the necessary steps for the safe disposal of this compound in both solid and liquid forms. This procedure should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

2.1. Waste Segregation:

  • All materials that have come into contact with this compound, including gloves, pipette tips, contaminated lab paper, and empty vials, should be considered chemical waste.[3]

  • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.[3]

2.2. Solid Waste Disposal:

  • Collection: Carefully collect solid this compound waste, such as unused powder and contaminated disposables. Avoid generating dust.[3]

  • Containerization: Place the solid waste into a clearly labeled, leak-proof hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and should clearly identify the contents, including "this compound" and any other chemical constituents with their estimated concentrations.

  • Storage: Store the container in a designated satellite accumulation area, segregated from incompatible materials, until it is ready for pickup by your institution's hazardous waste management service.

2.3. Liquid Waste Disposal:

  • Container Selection: Use a leak-proof, screw-cap container made of a material compatible with the solvents used to dissolve the this compound.

  • Collection: Collect all liquid waste containing this compound, including stock solutions, experimental residues, and contaminated solvents.

  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[4] Clearly mark it as "HAZARDOUS WASTE" and list all chemical components, including "this compound" and any solvents, with their approximate percentages.[4]

  • Storage: Store the liquid waste container in secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[4] Keep the container securely closed except when adding waste.

  • Disposal Request: Once the container is full or ready for disposal, arrange for pickup through your institution's EHS department or licensed hazardous waste management service.[4]

Experimental Workflow and Disposal Pathway

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.

Dope_GA_Disposal_Workflow This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_handling Waste Handling & Segregation cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (e.g., unused powder, contaminated labware) Segregate Segregate this compound waste from other lab waste Solid_Waste->Segregate Liquid_Waste Liquid Waste (e.g., solutions, experimental residues) Liquid_Waste->Segregate Solid_Container Collect in a labeled, leak-proof solid hazardous waste container Segregate->Solid_Container Solid Waste Liquid_Container Collect in a labeled, compatible, screw-cap liquid hazardous waste container with secondary containment Segregate->Liquid_Container Liquid Waste Storage_Area Store in a designated Satellite Accumulation Area Solid_Container->Storage_Area Liquid_Container->Storage_Area Disposal_Request Arrange for pickup by institutional EHS or licensed hazardous waste service Storage_Area->Disposal_Request Final_Disposal Proper disposal according to local, regional, and national regulations Disposal_Request->Final_Disposal

Caption: Logical workflow for the safe disposal of this compound waste.

Key Data for Safe Handling and Storage

The following table summarizes key information for the safe handling and storage of this compound prior to its use and disposal.

Table 2: Key Safety and Storage Information for this compound

ParameterValueSource
Physical Form Solid-
Storage (Solid) Sealed in a dry, room temperature environment.[4]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month.[1][4]
Disposal Precaution Dispose of contents/container in accordance with local, regional, national, and international regulations.[4]

It is crucial to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound for comprehensive guidance. In the absence of a specific institutional plan, the procedures outlined above, which are based on general best practices for laboratory chemical waste, should be followed.

References

Essential Safety and Operational Guide for Handling Dope-GA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Dope-GA (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl)). Adherence to these procedures is critical for ensuring personal safety and proper disposal. This compound is a lipid used in the preparation of liposomes for research on drug delivery and other applications.[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary to minimize exposure when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPEStandards and Specifications
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
Hands Chemical-resistant gloves (e.g., nitrile).Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[3]
Body Laboratory coat.The type of body protection should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[3]
Respiratory Not generally required under normal handling conditions. If there is a risk of aerosolization or if working with the solid form where dust may be generated, a NIOSH-approved N95 or P1 particulate respirator is recommended.Respirators and their components should be tested and approved under standards like NIOSH (US) or CEN (EU).[3]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Area Setup:

  • Ensure the work area is clean, uncluttered, and well-ventilated. A chemical fume hood should be used when handling the solid form or when there is a potential for aerosol generation.

  • Verify that a chemical spill kit is readily accessible.

  • Confirm that safety showers and eyewash stations are operational and unobstructed.[3]

  • Don all required personal protective equipment as outlined in the table above.

2. Handling this compound:

  • When handling the solid form, take care to avoid dust formation. If weighing the powder, do so in a well-ventilated area or a chemical fume hood.[3]

  • For dissolution, add the solvent to the this compound powder slowly to prevent splashing.

  • Handle solutions with care to avoid splashes and aerosol generation.[3]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Plan

1. Waste Segregation:

  • All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered chemical waste.[3]

  • Segregate this compound waste from other laboratory waste streams.[3]

2. Containment:

  • Collect solid this compound waste by carefully sweeping it up to avoid dust generation and placing it in a suitable, closed, and labeled container for disposal.[3]

  • Liquid waste containing this compound should be collected in a sealed, labeled, and appropriate chemical waste container.

3. Disposal:

  • Dispose of all this compound waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.

Experimental Protocol: Preparation of a this compound Solution

This protocol provides a general method for preparing a this compound solution. Note that specific applications may require different solvents or concentrations.

  • Materials: this compound (solid), appropriate solvent (e.g., chloroform, ethanol), volumetric flask, pipette, balance, chemical fume hood.

  • Procedure: a. In a chemical fume hood, accurately weigh the desired amount of this compound powder using an analytical balance. b. Carefully transfer the weighed this compound to a clean, dry volumetric flask. c. Add a small amount of the chosen solvent to the flask to dissolve the this compound. Swirl gently to mix. d. Once the this compound is fully dissolved, add the solvent to the flask's calibration mark. e. Stopper the flask and invert it several times to ensure a homogenous solution. f. Store the solution in a tightly sealed container at the recommended temperature. This compound stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months.[1]

This compound Handling Workflow

Dope_GA_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_exposure Exposure Response prep_area Prepare Work Area (Clean, Ventilated) check_safety Check Safety Equipment (Spill Kit, Eyewash) prep_area->check_safety don_ppe Don Required PPE check_safety->don_ppe handle_solid Handle Solid this compound (Avoid Dust) don_ppe->handle_solid dissolve Dissolve in Solvent handle_solid->dissolve handle_solution Handle this compound Solution (Avoid Splashes) dissolve->handle_solution segregate_waste Segregate Waste handle_solution->segregate_waste exposure In Case of Exposure handle_solution->exposure Potential Exposure contain_waste Contain in Labeled Container segregate_waste->contain_waste dispose_waste Dispose via EHS contain_waste->dispose_waste first_aid Provide Immediate First Aid exposure->first_aid medical_attention Seek Medical Attention first_aid->medical_attention

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.